tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNALVHVMBXLLIY-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647207 | |
| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951163-61-4 | |
| Record name | 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951163-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50647207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3S,5S)-5-methylpiperidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the synthetic pathways and methodologies for obtaining tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, a chiral piperidine derivative of significant interest in medicinal chemistry. The 3,5-disubstituted piperidine motif is a key structural element in a variety of pharmacologically active compounds, and access to enantiomerically pure building blocks such as the title compound is crucial for the development of novel therapeutics.[1][2] This document details a plausible and efficient synthetic route, discusses the critical aspects of stereochemical control, and provides guidance on the characterization of the target molecule and its precursors.
Strategic Approach to Stereoselective Synthesis
The synthesis of this compound presents a significant challenge due to the presence of two stereocenters, requiring precise control to obtain the desired (3S, 5S) configuration. A rational and effective strategy involves a multi-step synthesis commencing from a readily available chiral starting material, (S)-2-aminoadipic acid. This approach leverages the inherent chirality of the starting material to establish one stereocenter and employs diastereoselective reactions to set the second.
The overall synthetic strategy can be visualized as a convergent process, culminating in the formation of the piperidine ring with the desired stereochemistry.
Caption: Overall synthetic workflow from (S)-2-aminoadipic acid.
Detailed Synthetic Protocol
The following sections provide a step-by-step methodology for the synthesis of this compound, based on established chemical transformations.
Part 1: Preparation of Key Intermediates
Step 1: Esterification of (S)-2-Aminoadipic Acid
The synthesis begins with the protection of the carboxylic acid functionalities of (S)-2-aminoadipic acid as methyl esters. This is a standard procedure to prevent their interference in subsequent reactions.
-
Reaction: (S)-2-Aminoadipic acid is treated with thionyl chloride in methanol.
-
Rationale: Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ. The acidic conditions catalyze the Fischer esterification of both carboxylic acid groups. This method is efficient and proceeds in high yield.
-
Experimental Protocol:
-
Suspend (S)-2-aminoadipic acid (1 equivalent) in methanol (10 volumes).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt.
-
Step 2: Boc Protection of the Amino Group
The amino group of the diester is then protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent side reactions in the subsequent methylation step and to control the reactivity of the nitrogen atom.[2][3]
-
Reaction: Dimethyl (2S)-2-aminopentanedioate is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Rationale: The Boc group is widely used for amine protection due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[3] Triethylamine is used to neutralize the hydrochloride salt and to scavenge the acid generated during the reaction.
-
Experimental Protocol:
-
Dissolve the crude dimethyl (2S)-2-aminopentanedioate hydrochloride salt in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (10 volumes).
-
Cool the solution to 0 °C.
-
Add triethylamine (2.5 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate.
-
Step 3: Diastereoselective Methylation
This is a critical stereochemistry-determining step. The enolate of the N-Boc protected diester is generated and then alkylated with methyl iodide. The bulky Boc group and the existing stereocenter at C2 direct the incoming methyl group to the opposite face, leading to the desired (4S) configuration.
-
Reaction: The N-Boc protected diester is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), followed by the addition of methyl iodide.
-
Rationale: The use of a strong, sterically hindered base at low temperature allows for the regioselective formation of the kinetic enolate at the less sterically hindered α-carbon of the ester. The chiral center at C2 influences the facial selectivity of the subsequent alkylation.
-
Experimental Protocol:
-
Prepare a solution of LDA (1.1 equivalents) in THF at -78 °C.
-
Add a solution of dimethyl (2S)-2-((tert-butoxycarbonyl)amino)pentanedioate (1 equivalent) in THF dropwise to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (1.2 equivalents) and continue stirring at -78 °C for 2-3 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate dimethyl (2S,4S)-2-((tert-butoxycarbonyl)amino)-4-methylpentanedioate.
-
Part 2: Piperidine Ring Formation and Final Product Synthesis
Step 4: Reduction of the Diester to a Diol
Both ester functionalities are reduced to primary alcohols using a powerful reducing agent.
-
Reaction: The methylated diester is treated with lithium aluminum hydride (LiAlH₄).
-
Rationale: LiAlH₄ is a potent reducing agent capable of reducing esters to primary alcohols.[4][5][][7] It is crucial to perform this reaction under anhydrous conditions as LiAlH₄ reacts violently with water.
-
Experimental Protocol:
-
Prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF at 0 °C.
-
Add a solution of the diester (1 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude diol, tert-butyl ((2S,4S)-5-hydroxy-4-methyl-2-(hydroxymethyl)pentyl)carbamate.
-
Step 5: Oxidation of the Diol to a Dialdehyde
The primary alcohols are oxidized to aldehydes. A mild oxidation method such as the Swern oxidation is employed to avoid over-oxidation to carboxylic acids.[8][9][10][11]
-
Reaction: The diol is subjected to Swern oxidation using oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine.
-
Rationale: The Swern oxidation is a reliable method for the oxidation of primary alcohols to aldehydes under mild, low-temperature conditions, which helps to preserve sensitive functional groups.[8][11]
-
Experimental Protocol:
-
Prepare a solution of oxalyl chloride (2.2 equivalents) in anhydrous DCM at -78 °C.
-
Add DMSO (4.4 equivalents) dropwise, followed by a solution of the diol (1 equivalent) in DCM.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield the crude dialdehyde, which is typically used immediately in the next step without further purification due to its potential instability.
-
Step 6: Intramolecular Reductive Amination
The final step in the formation of the piperidine ring involves the cyclization of the dialdehyde in the presence of an ammonia source, followed by reduction of the resulting imine/enamine intermediates.
-
Reaction: The crude dialdehyde is treated with an ammonia source, such as ammonium acetate or ammonia in methanol, and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Rationale: The ammonia reacts with the two aldehyde groups to form imines, which then undergo intramolecular cyclization. The reducing agent reduces the iminium ions to form the stable piperidine ring. Sodium cyanoborohydride is a common choice as it is selective for the reduction of imines in the presence of aldehydes.[12][13][14]
-
Experimental Protocol:
-
Dissolve the crude dialdehyde in methanol.
-
Add ammonium acetate (5-10 equivalents).
-
Add sodium cyanoborohydride (2.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction by adding aqueous acid (e.g., 1M HCl) until the gas evolution ceases.
-
Make the solution basic with aqueous NaOH and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to afford this compound.
-
Alternative Final Step: Debenzylation
An alternative and common strategy in piperidine synthesis involves the use of an N-benzyl protecting group throughout the synthesis, which is then removed in the final step. If the synthesis was carried out to produce tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate, the final step would be debenzylation.
-
Reaction: Catalytic transfer hydrogenation using a palladium catalyst and a hydrogen source like ammonium formate or catalytic hydrogenation with H₂ gas.[1]
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the removal of benzyl groups from amines. Transfer hydrogenation with ammonium formate is often preferred for its mild, non-acidic conditions and for avoiding the use of pressurized hydrogen gas.[1]
-
Experimental Protocol (Catalytic Transfer Hydrogenation):
-
Dissolve tert-butyl ((3S,5S)-1-benzyl-5-methylpiperidin-3-yl)carbamate in methanol.
-
Add ammonium formate (5 equivalents) and 10% palladium on carbon (10 mol%).
-
Reflux the mixture for 1-2 hours, monitoring by TLC.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and wash the Celite with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove ammonium salts.
-
Dry the organic layer and concentrate to yield the final product.
-
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 951163-61-4 |
| Appearance | Expected to be a white to off-white solid or a colorless oil |
Spectroscopic Data (Predicted)
While experimentally obtained spectra for the title compound are not widely published, the following are predicted ¹H and ¹³C NMR chemical shifts based on structurally similar compounds.
¹H NMR (400 MHz, CDCl₃):
-
δ 4.5-5.5 (br s, 1H, NH-Boc)
-
δ 3.5-3.8 (m, 1H, CH-N-Boc)
-
δ 2.8-3.2 (m, 2H, piperidine ring protons)
-
δ 2.5-2.7 (m, 1H, piperidine ring proton)
-
δ 1.8-2.2 (m, 2H, piperidine ring protons)
-
δ 1.44 (s, 9H, C(CH₃)₃)
-
δ 0.8-1.2 (m, 4H, CH-CH₃ and piperidine ring proton)
-
δ 0.9 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃):
-
δ 155.5 (C=O, Boc)
-
δ 79.5 (C(CH₃)₃)
-
δ 50-55 (piperidine ring carbons)
-
δ 45-50 (piperidine ring carbons)
-
δ 30-35 (piperidine ring carbons)
-
δ 28.4 (C(CH₃)₃)
-
δ 20-25 (piperidine ring carbon)
-
δ 15-20 (CH₃)
Mass Spectrometry:
-
ESI-MS: Expected [M+H]⁺ at m/z 215.17.
Purification and Quality Control
Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. The diastereomeric purity can be assessed by ¹H NMR spectroscopy or chiral HPLC. For chiral resolution of piperidine derivatives, classical methods involving the formation of diastereomeric salts with a chiral acid, such as tartaric acid or mandelic acid derivatives, can be employed, followed by fractional crystallization.
Conclusion
The synthesis of this compound is a challenging but achievable goal for experienced synthetic chemists. The strategy outlined in this guide, starting from a chiral pool amino acid and proceeding through a series of well-established transformations, provides a reliable pathway to this valuable building block. Careful execution of each step, particularly the diastereoselective methylation and the final cyclization, is paramount to achieving high purity and yield. The characterization data provided, though predictive, serves as a useful guide for researchers in confirming the successful synthesis of the target molecule.
References
- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
- CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine - Google Patents. (n.d.).
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Axios Research. (n.d.). (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Sci-Hub. (n.d.). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Retrieved from [Link]
- Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl ((3R,5S)-5-(trifluoromethyl)piperidin-3-yl)carbamate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl (3-(hydroxymethyl)piperidin-3-yl)carbamate (C11H22N2O3). Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Amino-5-(piperidin-1-yl)thiophene-2,4-dicarbonitrile. Retrieved from [Link]
- ACS Publications. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5670–5673.
-
University of Oxford. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Dimethyl 4( S )‐Allyl‐N‐Boc‐L‐Glutamate and Related Congeners. Retrieved from [Link]
-
Pittelkow, M. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Retrieved from [Link]
Sources
- 1. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - CAS - 951163-61-4 | Axios Research [axios-research.com]
- 2. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tert-butyl N-((3S,5S,6R)-6-methyl-2-oxo-5-phenylpiperidin-3-yl)carbamate | C17H24N2O3 | CID 69096668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. (3S,5R)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]
chiral synthesis of 3,5-disubstituted piperidine building blocks
An In-Depth Technical Guide to the Chiral Synthesis of 3,5-Disubstituted Piperidine Building Blocks
Abstract
The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals and natural products.[1][2][3] Among its many variations, the 3,5-disubstituted piperidine motif presents a significant synthetic challenge due to the need for precise control over stereochemistry at two distinct chiral centers. These building blocks are integral to compounds targeting a range of diseases, including schizophrenia and Alzheimer's disease.[4] This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core strategies for the asymmetric synthesis of these valuable intermediates. We will dissect field-proven methodologies, including chemoenzymatic dynamic kinetic asymmetric transformations, catalytic asymmetric dearomatization of pyridines, and chiral auxiliary-mediated approaches. Each section explains the causal logic behind the experimental design, offers detailed protocols for key transformations, and provides a comparative analysis to guide synthetic strategy selection.
Introduction: The Strategic Importance of 3,5-Disubstituted Piperidines
The prevalence of the piperidine ring in pharmaceuticals underscores its status as a "privileged scaffold."[1][2] Its three-dimensional structure allows for the precise spatial presentation of substituents, facilitating optimal interactions with biological targets. The introduction of chirality, particularly at multiple positions, can significantly enhance potency, selectivity, and pharmacokinetic profiles.[2]
The 3,5-disubstitution pattern is of particular interest. The relative stereochemistry of these two substituents (cis or trans) profoundly influences the conformation of the piperidine ring and, consequently, its biological activity. For example, stereoisomers of 3,5-dioxygenated piperidines have been identified as key substructures in compounds active against neurological disorders.[4] However, achieving stereocontrol at the C3 and C5 positions simultaneously and enantioselectively is a non-trivial synthetic endeavor. This guide focuses on robust and innovative strategies that have emerged to meet this challenge.
Core Synthetic Strategies
The synthesis of enantiopure 3,5-disubstituted piperidines has evolved from classical methods to powerful catalytic and enzymatic approaches. We will explore three dominant strategies that offer distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Strategy 1: Chemoenzymatic Dynamic Kinetic Asymmetric Transformation (DYKAT)
One of the most elegant and efficient methods for accessing specific stereoisomers of 3,5-disubstituted piperidines is through a Dynamic Kinetic Asymmetric Transformation (DYKAT). This strategy is particularly powerful because it can convert a mixture of stereoisomers (e.g., a racemic/meso mixture) into a single, highly enriched product, potentially exceeding the 50% theoretical yield of a standard kinetic resolution.
Causality and Mechanism: The success of this approach, pioneered by Bäckvall and colleagues, relies on the synergistic action of two distinct catalysts: an enzyme for stereoselective acylation and a metal complex for in-situ racemization (or epimerization) of the substrate.[4][5][6]
-
Enzymatic Recognition: An enzyme, typically a lipase such as Candida antarctica lipase B (CALB, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (PS-C), selectively acylates one enantiomer of the substrate much faster than the other.
-
In-Situ Epimerization: A ruthenium catalyst facilitates the rapid epimerization of the hydroxyl groups on the piperidine ring. This process continuously replenishes the fast-reacting enantiomer from the slow-reacting one.
The result is a dynamic process where the entire mixture of starting diols is funneled through the preferred enzymatic pathway to yield a single diacylated stereoisomer with high diastereoselectivity and enantioselectivity.[4][6]
Sources
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
commercial availability and suppliers of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
An In-Depth Technical Guide to the Commercial Availability and Sourcing of Tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Executive Summary
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. This document details the compound's chemical identity, outlines its commercial availability from various global suppliers, and offers expert insights into procurement strategies and quality validation. As a key pharmaceutical intermediate, particularly in the synthesis of novel antibacterial agents, understanding the sourcing landscape for this chiral molecule is paramount to ensuring the integrity and success of research and development pipelines.
Chemical Identity and Properties
This compound, identified by CAS Number 951163-61-4 , is a Boc-protected chiral piperidine derivative. The tert-butoxycarbonyl (Boc) protecting group provides stability during multi-step synthetic sequences, making it a versatile intermediate in the construction of complex molecular architectures.[1] Its specific stereochemistry, (3S, 5S), is crucial for its application in targeted drug synthesis.
The fundamental properties of this compound are summarized below. Sourcing professionals must ensure that materials from potential suppliers meet these specifications through a Certificate of Analysis (CoA).
| Property | Value | Source(s) |
| CAS Number | 951163-61-4 | [2][3] |
| Molecular Formula | C11H22N2O2 | [2][4] |
| Molecular Weight | 214.30 g/mol | [2][5] |
| Synonyms | trans-3-(Boc-amino)-5-methylpiperidine; 1,1-Dimethylethyl N-[(3S,5S)-5-methyl-3-piperidinyl]carbamate; (3S,5S)-(5-Methyl-piperidin-3-yl)-carbamic acid tert-butyl ester | [2][3][4] |
| Typical Purity | ≥97% | [3][5] |
| Appearance | White to light yellow powder or crystal | |
| Storage | Room temperature or as specified by supplier | [5] |
Strategic Sourcing and Commercial Availability
This compound is available from a range of suppliers, catering to different scales, from research and development quantities (milligrams to grams) to commercial production (kilograms to multi-ton scale).[2] Suppliers can be broadly categorized as distributors, who offer a wide catalog of chemicals, and specialized contract manufacturing organizations (CMOs) or contract development and manufacturing organizations (CDMOs), which can provide custom synthesis and scale-up services.[2]
Key Commercial Suppliers
The following table provides a non-exhaustive list of vendors identified as suppliers for this compound. It is imperative for researchers to conduct their own due diligence and supplier qualification.
| Supplier | Service Type | Notes |
| Echemi | Distributor / Sourcing Platform | Connects buyers with various manufacturers, primarily in China, such as Hangzhou Zentra Bio-Chemical Co., Ltd. Offers support from sample to commercial stages.[2] |
| Tianming Pharmaceutical | Manufacturer / Distributor | Lists the compound as available for both R&D and commercialization, highlighting its use as a pharmaceutical intermediate.[4] |
| Labsolu.ca | Distributor | Offers the compound in research quantities (e.g., 250mg) with a stated purity of 97%.[5] |
| Aladdin Scientific (via CP Lab Safety) | Distributor | Provides the compound in small quantities for research purposes, specifying a minimum purity of 97%.[3][6] |
| ChemUniverse | Distributor | Lists the (3R,5S) stereoisomer and provides a platform to request quotes for various chemical products. |
This list is for informational purposes. Inclusion does not constitute an endorsement. Researchers should verify supplier credentials and product specifications independently.
Procurement Workflow: A Self-Validating System
A robust procurement process is essential for ensuring chemical quality and project timeline adherence. Simply identifying a supplier is insufficient; a systematic approach to qualification and validation is required. The causality behind this structured workflow is to mitigate risks associated with purity, batch-to-batch variability, and supply chain interruptions.
Protocol for Supplier and Material Validation
-
Define Requirements: Clearly specify the required quantity, purity level (e.g., >97%), and intended application (e.g., R&D, pilot-scale). This dictates the grade of material needed.
-
Identify Suppliers: Utilize chemical sourcing platforms and supplier catalogs to identify vendors.
-
Request Documentation: Always request a batch-specific Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). A CoA provides critical data on purity and identity, while the SDS details handling and safety protocols.[2]
-
Evaluate Supplier Credentials: Prioritize suppliers with ISO certifications or those who have been audited by major pharmaceutical companies.[2][7] This provides a layer of trust in their quality management systems.
-
In-House QC: Upon receipt, it is best practice to perform independent analytical testing to verify the identity and purity stated on the CoA. Techniques such as NMR, LC-MS, and especially chiral HPLC are critical to confirm both the chemical structure and the required stereoisomeric purity. This step transforms the procurement process into a self-validating system.
Applications in Drug Discovery and Development
The primary value of this compound lies in its role as a chiral building block for the synthesis of Active Pharmaceutical Ingredients (APIs).[8]
-
Antibacterial Agents: It is explicitly mentioned as a key intermediate in the synthesis of antibacterial drugs.[4] The specific stereochemistry is often essential for the final compound's biological activity and binding affinity to its target.
-
Organic Synthesis: The Boc-protected amine allows for selective reactions at other positions on the piperidine ring. The protecting group can be readily removed under acidic conditions, unmasking the amine for subsequent coupling reactions. This makes it a versatile tool for building complex molecules.[1]
-
Kinase Inhibitors and Other Therapeutics: While direct evidence for this specific isomer is limited in the initial search, related piperidine carbamates are widely used in the development of kinase inhibitors and treatments for neurological disorders.[1][9] This highlights the broader importance of this chemical scaffold in medicinal chemistry.
Conclusion
This compound is a commercially available and indispensable intermediate for pharmaceutical research and development. Its procurement demands a rigorous, validation-centric approach that extends beyond simple price comparison. By implementing a structured sourcing workflow that includes thorough documentation review and in-house quality control, research organizations can ensure the integrity of their starting materials, thereby safeguarding the validity and reproducibility of their scientific outcomes.
References
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)
- tert-butyl N-[(3S, 5S)
- The Crucial Role of Tert-butyl N-[(3S)
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis - UCHEM.
- tert-Butyl Piperidin-3-ylcarbamate - Tokyo Chemical Industry (India) Pvt. Ltd.
- (3S,5S)-(5-Methyl-piperidin-3-yl)-Carbamic Acid tert-Butyl Ester - Tianming Pharmaceutical.
- tert-butyl N-[(3S,5R)
- tert-butylN-[(3R,5S)-5-(difluoromethyl)
- The Pivotal Role of Tert-Butyl N-[(3S)-piperidin-3-yl]carbamate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
- tert-butyl N-[5-(trifluoromethyl)
- Request A Quote - ChemUniverse.
Sources
The Indispensable Role of Chiral Piperidines in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of a multitude of FDA-approved drugs.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to serve as a versatile template for engaging with a wide array of biological targets. The introduction of chirality to the piperidine ring elevates its significance, transforming it into a powerful tool for fine-tuning the pharmacological properties of a drug candidate. This in-depth technical guide provides a comprehensive exploration of the synthesis, analysis, and application of chiral piperidine scaffolds in contemporary drug discovery, offering insights into the causality behind experimental choices and providing practical, field-proven methodologies.
The Stereochemical Imperative: Why Chirality in Piperidines Matters
The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity. For piperidine-containing drugs, the introduction of a chiral center can lead to significant improvements in potency, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and toxicity.[2][3] Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the body, such as receptors and enzymes. This can result in one enantiomer being therapeutically active while the other is inactive or even responsible for undesirable side effects.[4]
The distinct pharmacological profiles of stereoisomers are well-documented. For instance, in a series of 4-(4-chlorophenyl)piperidine analogues, the stereochemistry at the 3 and 4 positions dictates the selectivity for dopamine, norepinephrine, and serotonin transporters. The (-)-cis isomers exhibit selectivity for the dopamine and norepinephrine transporters, while the (-)-trans and (+)-cis isomers show a preference for the serotonin transporter.[5] This highlights the critical importance of controlling stereochemistry to achieve the desired therapeutic effect.
Key Asymmetric Synthetic Strategies: Accessing Enantiopure Piperidines
The development of robust and efficient methods for the synthesis of enantiomerically pure piperidines is a central theme in medicinal chemistry. Several powerful strategies have emerged, each with its own set of advantages and applications.
Catalytic Asymmetric Hydrogenation of Pyridinium Salts
A highly efficient and atom-economical approach to chiral piperidines is the asymmetric hydrogenation of pyridinium salts.[6] This method involves the activation of the aromatic pyridine ring by N-alkylation to form a pyridinium salt, which is more susceptible to hydrogenation. Chiral metal complexes, particularly those of iridium and rhodium, are employed as catalysts to deliver hydrogen in a stereoselective manner.[7]
The choice between iridium and rhodium catalysts is often dictated by the substrate. Rhodium catalysts are generally preferred for the asymmetric hydrogenation of olefins that have a coordinating functional group near the double bond, as this interaction is often key to achieving high enantioselectivity.[8] Iridium catalysts, on the other hand, have shown exceptional efficacy for the hydrogenation of unfunctionalized and sterically hindered olefins.[9]
Step 1: Formation of the N-Benzyl Pyridinium Salt
-
To a solution of 2-ethyl-4-methylpyridine (1.0 equiv.) in acetonitrile (0.5 M), add benzyl bromide (1.2 equiv.).
-
Stir the mixture at 80 °C for 12 hours.
-
Cool the reaction mixture to room temperature and add diethyl ether to precipitate the pyridinium salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield the N-benzyl-2-ethyl-4-methylpyridinium bromide.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, add the N-benzyl pyridinium salt (1.0 equiv.), [Ir(cod)Cl]₂ (0.5 mol%), and the chiral phosphine ligand (e.g., (R)-BINAP, 1.1 mol%) to a pressure-resistant vial.
-
Add degassed solvent (e.g., dichloromethane, 0.2 M).
-
Seal the vial, remove it from the glovebox, and connect it to a hydrogen gas line.
-
Pressurize the vial with hydrogen gas (e.g., 50 atm) and stir the reaction mixture at a controlled temperature (e.g., 25 °C) for 24 hours.
-
Carefully release the hydrogen pressure and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched N-benzyl-2-ethyl-4-methylpiperidine.
Caption: General workflow for the synthesis of chiral piperidines via asymmetric hydrogenation of pyridinium salts.
Chemo-enzymatic Dearomatization
Chemo-enzymatic strategies offer a powerful and sustainable approach to the synthesis of chiral piperidines.[10] These methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis. A notable example is the asymmetric dearomatization of activated pyridines, where an amine oxidase and an ene-imine reductase work in a cascade to convert N-substituted tetrahydropyridines into stereodefined 3- and 3,4-substituted piperidines.[1][11] This approach has been successfully applied to the synthesis of key intermediates for drugs like the antipsychotic Preclamol and the PARP inhibitor Niraparib.[10]
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction
A versatile method for the synthesis of chiral 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction.[7][12] This strategy allows for the coupling of aryl, heteroaryl, or vinyl boronic acids with a partially reduced pyridine derivative, such as a phenyl pyridine-1(2H)-carboxylate, to generate 3-substituted tetrahydropyridines with high enantioselectivity. A subsequent reduction step then affords the desired chiral piperidine.[2] This three-step sequence provides a modular and efficient route to a wide range of enantioenriched 3-piperidines.[12]
Stereochemical Assignment and Purity Analysis: Ensuring Quality
The rigorous analysis of the stereochemical integrity of chiral piperidines is a critical aspect of drug development. Several analytical techniques are employed to determine the enantiomeric purity and absolute configuration of these compounds.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers.[13] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[14] Polysaccharide-based CSPs are particularly effective for the separation of a broad range of chiral compounds, including piperidine derivatives.[1]
Selection of the Chiral Stationary Phase (CSP): A Critical Choice
The choice of CSP is paramount for achieving a successful chiral separation. For basic compounds like many piperidine derivatives, polysaccharide-based CSPs such as those derived from amylose and cellulose (e.g., Chiralpak® series) are often the first choice.[15] The selection process is largely empirical, but starting with a screening of several different polysaccharide-based columns under normal-phase conditions is a common and effective strategy.[16]
Troubleshooting Common Issues in Chiral HPLC of Amines
A frequent challenge in the chiral separation of basic amines is poor peak shape, particularly tailing. This is often caused by strong interactions between the basic analyte and acidic silanol groups on the silica support of the CSP.[17] To mitigate this, a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase.[18] This additive competes with the analyte for the active silanol sites, leading to improved peak symmetry.[19]
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Chiral Column: Chiralpak® IA (or a similar amylose-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by accurately mixing the specified volumes of n-hexane, isopropanol, and diethylamine. Degas the mobile phase before use.
-
Sample Preparation:
-
Racemic Standard (1 mg/mL): Accurately weigh approximately 10 mg of racemic 2-piperidinemethanol and dissolve it in 10 mL of methanol in a volumetric flask.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using methanol as the diluent.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution for analysis and quantify the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.
-
Caption: A simplified workflow for the analysis of enantiomeric purity using chiral HPLC.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential partitioning between a CSP and a liquid mobile phase. | Widely applicable, robust, well-established. | Can have longer run times, may require method development. |
| Chiral SFC | Differential partitioning between a CSP and a supercritical fluid mobile phase. | Faster separations, lower solvent consumption, environmentally friendly. | Higher initial instrument cost. |
| Chiral GC | Differential partitioning between a CSP and a gaseous mobile phase. | High resolution, cost-effective for volatile compounds. | Requires volatile analytes or derivatization. |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with different NMR spectra. | Provides structural information, no separation required. | Lower sensitivity, requires higher sample concentrations. |
Case Studies in Drug Discovery: Chiral Piperidines in Action
The strategic incorporation of chiral piperidine scaffolds has been instrumental in the development of numerous successful drugs. The following case studies highlight the critical role of stereochemistry in achieving the desired therapeutic profile.
Niraparib: A PARP Inhibitor for Ovarian Cancer
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. Its mechanism of action involves trapping PARP enzymes on DNA, which leads to the accumulation of DNA double-strand breaks and subsequent cell death, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[20][21] The chiral piperidine moiety in Niraparib is crucial for its potent inhibitory activity and favorable pharmacokinetic properties.[22] The development of Niraparib involved a rhodium-catalyzed asymmetric carbometalation as a key step to establish the desired stereocenter.
Caption: Simplified signaling pathway of PARP inhibition by Niraparib.
Aripiprazole: A Dopamine System Stabilizer
Aripiprazole is an atypical antipsychotic with a unique pharmacological profile.[23] It acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors.[24] This "dopamine system stabilizer" activity allows it to modulate dopaminergic neurotransmission, reducing it in areas of hyperactivity and increasing it in areas of hypoactivity.[25] This nuanced mechanism of action is thought to contribute to its efficacy in treating a range of psychiatric disorders with a favorable side-effect profile.[26][27] The specific arrangement of the chemical groups around the core structure, which includes a piperazine ring (a related six-membered heterocycle), is critical for its unique receptor binding profile.
Caption: Simplified signaling pathway of the dopamine D2 receptor modulated by Aripiprazole.
Quantitative Insights: The Impact of Stereochemistry on Activity
The following table summarizes representative data illustrating the significant differences in biological activity that can arise from subtle changes in the stereochemistry of piperidine-containing molecules.
| Compound/Target | Stereoisomer | Potency (IC₅₀/Kᵢ) | Selectivity | Reference |
| PCAF Inhibitor | 3-substituted piperidine | 150 nM (Kᴅ) | - | [3] |
| 2-substituted piperidine | >200 nM (Kᴅ) | - | [3] | |
| Fibrinolysis Inhibitor | (S)-2-methylpiperidine | Lower Potency | High selectivity over GABAa | [28] |
| Unsubstituted piperidine | Higher Potency | Low selectivity over GABAa | [28] |
Conclusion
Chiral piperidine scaffolds are undeniably privileged structures in medicinal chemistry. The strategic introduction of chirality provides a powerful means to optimize the pharmacological profile of a drug candidate, leading to enhanced potency, selectivity, and improved pharmacokinetic properties. The continued development of innovative asymmetric synthetic methodologies, coupled with advanced analytical techniques for stereochemical characterization, provides drug discovery scientists with an expanding toolbox to access and evaluate a diverse range of chiral piperidine building blocks. A thorough understanding of the structure-activity relationships and the underlying mechanisms of action of chiral piperidine-containing drugs is paramount for the rational design of the next generation of therapeutics to address a wide spectrum of diseases.
References
-
PubMed. (2005). Effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. [Link]
-
ResearchGate. (2022). Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. [Link]
-
SeragPsych. (2024). The story of discovery of aripiprazole molecule?[Link]
-
Annual Reviews. (2025). Mechanism of Action of PARP Inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. [Link]
-
National Center for Biotechnology Information. (n.d.). The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission. [Link]
-
Taylor & Francis Online. (2004). Dopamine Receptor Signaling. [Link]
-
Wikipedia. (n.d.). Dopamine receptor. [Link]
-
National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Pathways: Targeting PARP in Cancer Treatment. [Link]
-
National Center for Biotechnology Information. (n.d.). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. [Link]
-
Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. [Link]
-
National Center for Biotechnology Information. (n.d.). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]
-
ResearchGate. (2025). (PDF) Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. [Link]
-
Southern University of Science and Technology. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
National Center for Biotechnology Information. (n.d.). A decade of clinical development of PARP inhibitors in perspective. [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Optimization of Supramolecular Catalysts for the Rhodium‐Catalyzed Asymmetric Hydrogenation Reaction. [Link]
-
PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
National Center for Biotechnology Information. (2021). Niraparib: A Review in First-Line Maintenance Therapy in Advanced Ovarian Cancer. [Link]
-
springermedizin.de. (n.d.). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. [Link]
-
ACS Publications. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. [Link]
-
SciSpace. (n.d.). FDA Approval Summary: Niraparib for the maintenance treatment of patients with recurrent ovarian cancer in response to platinum-. [Link]
-
PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of stereoisomeric drugs with particular reference to bioequivalence determination. [Link]
-
Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
-
Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ResearchGate. (2025). Chirality and pharmacokinetics: An area of neglected dimensionality?[Link]
-
Gavin Publishers. (2021). Effects of Stereoisomers on Drug Activity. [Link]
-
National Center for Biotechnology Information. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. biomedgrid.com [biomedgrid.com]
- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. hplc.eu [hplc.eu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. researchgate.net [researchgate.net]
- 20. annualreviews.org [annualreviews.org]
- 21. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. seragpsych.com [seragpsych.com]
- 24. psychscenehub.com [psychscenehub.com]
- 25. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Art of Connection: A Guide to Coupling Reactions with tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Foreword: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery, the quest for molecules with high specificity and efficacy is paramount. Chiral piperidine scaffolds are privileged structures, frequently incorporated into pharmacologically active agents due to their ability to impart favorable pharmacokinetic properties and present substituents in a well-defined three-dimensional orientation. Among these, tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate stands out as a versatile and strategically important building block. Its defined stereochemistry and the presence of a readily cleavable Boc-protecting group on the piperidine nitrogen make it an invaluable starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of key coupling reactions involving this carbamate, offering not just protocols, but the underlying chemical principles and practical insights to empower researchers in their synthetic endeavors.
Chapter 1: The Gateway to Reactivity - N-Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its stability under a broad range of reaction conditions. However, to engage the piperidine nitrogen in most coupling reactions, this protective shield must be removed. The choice of deprotection strategy is critical to preserve the integrity of the chiral centers and any other sensitive functional groups within the molecule.
Mechanism of Acid-Catalyzed N-Boc Deprotection
The most common method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The mechanism proceeds through protonation of the carbamate carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then quenched to form isobutylene and a proton. The resulting carbamic acid is unstable and readily decarboxylates to yield the free secondary amine as its corresponding salt.
Figure 1: General workflow for N-Boc deprotection.
Protocol 1: N-Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is a standard and highly effective method for Boc removal.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equiv) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free amine.
Expert Insight: The resulting amine is often obtained as a TFA salt. For subsequent reactions that are sensitive to acidic conditions, a basic workup is crucial to neutralize the salt and isolate the free base.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM) | Inert and effectively solubilizes both the starting material and the intermediate. |
| Acid | Trifluoroacetic acid (TFA) | Strong acid that efficiently cleaves the Boc group; its volatility facilitates removal. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermicity of the acid addition. |
| Workup | Basic (NaHCO₃) | Neutralizes the excess TFA and the amine salt to provide the free amine. |
Chapter 2: Forging the Amide Bond - A Pillar of Medicinal Chemistry
Amide bond formation is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals. Once deprotected, the secondary amine of (3S,5S)-5-methylpiperidin-3-amine is a nucleophile ready to react with an activated carboxylic acid.
Mechanism of Amide Coupling with Carbodiimides
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used to activate carboxylic acids for amide bond formation. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide and a urea byproduct.[1][2] To improve efficiency and minimize side reactions like racemization, additives such as 1-Hydroxybenzotriazole (HOBt) or HATU are often employed.[3][4] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions but still highly reactive towards amines.[3]
Figure 2: Amide bond formation using a carbodiimide coupling agent.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for the formation of an amide bond between the deprotected piperidine and a carboxylic acid.
Materials:
-
(3S,5S)-5-methylpiperidin-3-amine (from Protocol 1)
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv) in anhydrous DMF (10 mL per mmol) are added EDC (1.2 equiv), HOBt (1.2 equiv), and DIPEA (2.0 equiv).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3S,5S)-5-methylpiperidin-3-amine (1.1 equiv) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The order of addition is crucial. Pre-activation of the carboxylic acid before the addition of the amine minimizes potential side reactions of the amine with the coupling reagents. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction and to maintain a basic pH, which is optimal for the nucleophilic attack of the amine.
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid | 1.0 | Electrophilic partner |
| (3S,5S)-5-methylpiperidin-3-amine | 1.1 | Nucleophilic partner |
| EDC | 1.2 | Carboxylic acid activator |
| HOBt | 1.2 | Reduces side reactions and racemization |
| DIPEA | 2.0 | Non-nucleophilic base |
Chapter 3: The Buchwald-Hartwig Amination - Crafting C-N Bonds to Aromatic Systems
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between amines and aryl halides or triflates.[5][6] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through the following key steps:[7][8][9]
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and in the presence of a base, is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[9]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide
This protocol describes a general procedure for the coupling of the deprotected piperidine with an aryl bromide.
Materials:
-
(3S,5S)-5-methylpiperidin-3-amine (from Protocol 1)
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard workup and purification reagents
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and NaOtBu (1.4 equiv).
-
Add the aryl bromide (1.0 equiv) and (3S,5S)-5-methylpiperidin-3-amine (1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL per mmol of aryl bromide).
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Expert Insight: The choice of palladium source, ligand, and base is highly dependent on the specific substrates. For challenging couplings, pre-catalysts and more sophisticated ligands may be necessary. The reaction is highly sensitive to air and moisture, so stringent anhydrous and inert atmosphere techniques are essential for good yields.
| Component | Example | Role |
| Palladium Source | Pd(OAc)₂ | Catalyst precursor |
| Ligand | Xantphos | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Base | NaOtBu | Deprotonates the amine |
| Solvent | Toluene | Anhydrous, high-boiling solvent |
Chapter 4: The Suzuki-Miyaura Coupling - Constructing C-C Bonds
While the primary focus of this guide is on coupling reactions at the nitrogen atom, it is important to note that the piperidine scaffold can be further functionalized. If a halide or triflate is present on a substituent attached to the piperidine, a Suzuki-Miyaura coupling can be employed to form a new carbon-carbon bond. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[10][11]
Mechanism of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling follows a catalytic cycle similar to the Buchwald-Hartwig amination, involving:[12][13]
-
Oxidative Addition: of the organic halide to a Pd(0) complex.
-
Transmetalation: where the organic group from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: of the coupled product, regenerating the Pd(0) catalyst.
Figure 4: Catalytic cycle of the Suzuki-Miyaura coupling.
Conceptual Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Piperidine Derivative
This protocol outlines a conceptual approach for a Suzuki-Miyaura coupling on a derivative of our core scaffold.
Materials:
-
A halogenated derivative of this compound (e.g., with a bromoaryl substituent)
-
A boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine the halogenated piperidine derivative (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the solvent system.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of inert gas.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Expert Insight: The success of a Suzuki-Miyaura coupling is highly dependent on the specific substrates and the choice of catalyst, base, and solvent. The N-Boc group is generally stable under these conditions.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a powerful and versatile building block in the arsenal of the medicinal chemist. Understanding the nuances of its deprotection and subsequent coupling reactions is key to unlocking its full potential in the synthesis of novel and complex molecular entities. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to confidently and effectively utilize this valuable chiral scaffold in their pursuit of new therapeutic agents.
References
-
Wikipedia. (2023). Carbodiimide. Wikipedia. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Name-Reaction.com. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Omizzine. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzine. [Link]
-
BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
Sources
- 1. Carbodiimide - Wikipedia [en.wikipedia.org]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. peptide.com [peptide.com]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. name-reaction.com [name-reaction.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: A Scalable, Stereoselective Synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Abstract
This document provides a detailed, scalable, and stereoselective synthetic protocol for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate[1][2] (CAS No. 951163-61-4), a crucial chiral building block in modern medicinal chemistry. Chiral piperidines are among the most prevalent N-heterocycles in FDA-approved drugs, making robust and efficient synthetic access to these scaffolds a high-priority endeavor in pharmaceutical development.[3][4] This guide outlines a strategic approach beginning from a readily available pyridine derivative, employing a key asymmetric hydrogenation step to establish the desired stereochemistry, followed by functional group manipulations to yield the target compound. The protocols are designed for large-scale implementation, with critical analysis of experimental choices, process safety, and analytical validation.
Introduction and Strategic Overview
The target molecule, this compound, possesses two defined stereocenters (C3 and C5) in a cis relationship. The synthesis of such 3,5-disubstituted piperidines presents a significant challenge, requiring precise control over stereochemistry.[5] Direct, scalable methods that avoid lengthy chiral resolutions or the use of expensive chiral pool starting materials are highly sought after in an industrial setting.
Our synthetic strategy is centered on the asymmetric hydrogenation of a substituted pyridine precursor. This approach is advantageous due to its high step economy and the increasing availability of sophisticated chiral catalysts that can deliver high levels of enantioselectivity and diastereoselectivity.[4][6]
The overall workflow is depicted below:
Figure 1: Overall Synthetic Workflow. This diagram illustrates the two major phases of the synthesis: establishing the core stereochemistry via asymmetric hydrogenation and the subsequent functional group manipulations to arrive at the final product.
Part I: Synthesis of the Key Chiral Intermediate
The cornerstone of this synthesis is the diastereoselective and enantioselective reduction of an activated pyridine ring. We first protect the exocyclic amine of 3-amino-5-methylpyridine with a benzyl group, which serves a dual purpose: it activates the pyridine ring for partial reduction and acts as a protecting group that can be easily removed in a later step. The subsequent asymmetric hydrogenation sets both stereocenters simultaneously.
Protocol 1.1: Preparation of N-Benzyl-5-methylpyridin-3-amine
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3-amino-5-methylpyridine (2.0 kg, 18.5 mol), toluene (20 L), and potassium carbonate (3.8 kg, 27.5 mol).
-
Reagent Addition: Begin stirring the suspension and add benzyl chloride (2.45 kg, 19.4 mol) dropwise over 1 hour, maintaining the internal temperature below 40°C.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).
-
Workup: Cool the mixture to room temperature. Add water (10 L) and stir for 30 minutes. Separate the organic layer. Wash the organic layer with brine (2 x 5 L).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-benzyl-5-methylpyridin-3-amine as an oil, which is used directly in the next step without further purification.
Scientist's Note: The choice of a phase-transfer-friendly solvent like toluene and an inorganic base like K₂CO₃ is ideal for large-scale operations. It simplifies the workup, avoiding the need for chromatography at this early stage.
Protocol 1.2: Rhodium-Catalyzed Asymmetric Hydrogenation
This step is the most critical for establishing the desired stereochemistry. The choice of a rhodium catalyst with a chiral diphosphine ligand is paramount for achieving high selectivity.[4][6]
-
Catalyst Preparation: In a glovebox, charge a 1 L flask with [Rh(COD)₂]BF₄ (4.0 g, 9.8 mmol) and (R,R)-Me-BPE-Phos (5.5 g, 10.3 mmol). Add degassed methanol (500 mL) and stir for 1 hour to form the active catalyst solution.
-
Hydrogenation Reactor Setup: Charge a 100 L high-pressure autoclave with the crude N-benzyl-5-methylpyridin-3-amine (from Protocol 1.1, ~18.5 mol) and degassed methanol (40 L).
-
Catalyst Transfer & Reaction: Transfer the catalyst solution to the autoclave under a nitrogen atmosphere. Seal the reactor, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the reactor to 50 bar with hydrogen.
-
Reaction Conditions: Heat the reactor to 60°C and maintain vigorous stirring. Monitor the hydrogen uptake. The reaction is typically complete within 24-48 hours.
-
Post-Reaction: Cool the reactor to ambient temperature and carefully vent the hydrogen pressure. Purge with nitrogen.
-
Isolation: Concentrate the methanol solution under reduced pressure. Dissolve the residue in ethyl acetate (30 L) and wash with saturated sodium bicarbonate solution (10 L) and then brine (10 L). Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude cis-(3S,5S)-N¹,N¹-dibenzyl-5-methylpiperidine-1,3-diamine. The diastereomeric ratio and enantiomeric excess should be determined at this stage by chiral HPLC.
Scientist's Note: The purity of the solvent and rigorous exclusion of oxygen are critical for catalyst activity and longevity. The specific chiral ligand ((R,R)-Me-BPE-Phos) is selected based on literature precedent for similar pyridine reductions to achieve the desired (3S, 5S) stereochemistry. The pressure and temperature are optimized to balance reaction rate and selectivity.
| Table 1: Representative Data for Asymmetric Hydrogenation | |
| Parameter | Value |
| Substrate Scale | ~18.5 mol |
| Catalyst | [Rh(COD)₂]BF₄ / (R,R)-Me-BPE-Phos |
| Catalyst Loading | 0.05 mol% |
| Solvent | Methanol |
| H₂ Pressure | 50 bar |
| Temperature | 60°C |
| Reaction Time | 24-48 h |
| Typical Yield (crude) | >95% |
| Diastereomeric Ratio (cis:trans) | >98:2 |
| Enantiomeric Excess (ee) | >99% |
Part II: Final Product Elaboration
With the chiral core established, the final steps involve removing the benzyl protecting group and installing the tert-butoxycarbonyl (Boc) group onto the C3-amino function.
Protocol 2.1: Debenzylation via Hydrogenolysis
-
Reactor Setup: Charge the 100 L autoclave with the crude product from Protocol 1.2 (~18.5 mol), ethanol (50 L), and 10% Palladium on Carbon (Pd/C, 50% wet, 400 g).
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize to 10 bar with hydrogen.
-
Reaction: Stir the mixture vigorously at 40°C. Monitor the reaction by HPLC until complete disappearance of the starting material (typically 8-12 hours).
-
Isolation: Cool, vent the reactor, and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and must be handled carefully while wet. Wash the Celite pad with ethanol (10 L).
-
Concentration: Concentrate the combined filtrates under reduced pressure to obtain the crude (3S,5S)-5-methylpiperidin-3-amine as an oil.
Protocol 2.2: Selective Boc Protection
-
Reaction Setup: To a 50 L reactor, charge the crude (3S,5S)-5-methylpiperidin-3-amine (~18.5 mol), dichloromethane (DCM, 30 L), and triethylamine (2.8 kg, 27.7 mol). Cool the mixture to 0-5°C using a chiller.
-
Reagent Addition: Prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (4.2 kg, 19.4 mol) in DCM (10 L). Add this solution dropwise to the reactor over 2 hours, maintaining the internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor by TLC or LC-MS for completion.
-
Workup and Crystallization: Wash the reaction mixture with water (2 x 10 L) and then brine (10 L). Dry the organic layer over sodium sulfate, filter, and concentrate to a volume of ~15 L. Add heptane (30 L) slowly while stirring to induce crystallization.
-
Isolation: Cool the slurry to 0°C and stir for 2 hours. Collect the solid product by filtration, wash with cold heptane (5 L), and dry under vacuum at 40°C to a constant weight.
Scientist's Note: The Boc protection is performed under standard conditions.[7] Using DCM as a solvent allows for easy workup and separation. Crystallization is the preferred method for purification on a large scale as it is more economical and efficient than chromatography, providing the final product in high purity.
| Table 2: Data for Final Elaboration Steps | |
| Parameter | Value |
| Debenzylation | |
| Catalyst | 10% Pd/C |
| H₂ Pressure | 10 bar |
| Typical Yield (crude) | >98% |
| Boc Protection | |
| Reagent | Di-tert-butyl dicarbonate |
| Solvent | Dichloromethane / Heptane |
| Typical Overall Yield | 75-85% (from N-benzyl-5-methylpyridin-3-amine) |
| Final Purity (by HPLC) | >99.5% |
Analytical Characterization
The final product must be rigorously characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺: 215.17).
-
HPLC: To determine purity (>99.5%).
-
Chiral HPLC: To confirm the enantiomeric excess remains >99%.
-
Melting Point: For batch-to-batch consistency.
Process Logic and Safety Considerations
Figure 2: Key Safety and Process Control Points. Highlights critical parameters requiring stringent control during scale-up, particularly related to high-pressure reactions and the handling of hazardous materials.
-
High-Pressure Hydrogenations: Both hydrogenation steps require certified high-pressure reactors and strict adherence to safety protocols for handling hydrogen gas. Proper grounding and inert atmosphere purging are mandatory to prevent ignition.
-
Catalyst Handling: Palladium on carbon is pyrophoric when dry. It must be handled wet and filtered under a nitrogen blanket. The rhodium catalyst is sensitive to air and should be handled in a glovebox or under an inert atmosphere.
-
Solvent Safety: Large volumes of flammable solvents like methanol, ethanol, and DCM are used. The facility must be equipped with appropriate ventilation, fire suppression systems, and spark-proof equipment.
-
Thermal Safety: The addition of Boc₂O can be exothermic. Slow, controlled addition at low temperatures is necessary to prevent a runaway reaction.
Conclusion
This application note details a robust and scalable synthesis for this compound. The strategy leverages a highly efficient rhodium-catalyzed asymmetric hydrogenation to install the key stereocenters with excellent selectivity. The subsequent deprotection and Boc-protection steps are straightforward and amenable to large-scale production, culminating in a crystallization step that ensures high purity of the final product. This protocol provides a reliable pathway for producing multi-kilogram quantities of this valuable pharmaceutical intermediate.
References
- Pokorna, S., et al. (2019). Synthesis of (3S)-3-methylpiperazine-2,5-dione and its applications. ResearchGate.
-
Open Research@CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[Link]
-
Olofsson, B., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Journal of Organic Chemistry, 71(21), 8256-60. [Link]
-
Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
-
Vasilevsky, S. F., & El-Sayed, I. E. T. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6263. [Link]
-
Fu, G. C., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Angewandte Chemie, 55(42), 13072-13076. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
-
ACS Publications. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. [Link]
-
Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982–992. [Link]
-
Grokipedia. 3,5-Dimethylpiperidine.[Link]
- Google Patents.
-
Organic Chemistry Portal. Synthesis of piperidines.[Link]
-
Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
-
Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
RSC Publishing. (2023). Catalytic (5 + 1) cycloaddition of diazooxindoles with imidazolidines to access novel piperazine-spirooxindole frameworks. Organic Chemistry Frontiers.[Link]
-
Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.[Link]
-
TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.[Link]
-
ACS Publications. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]
-
Nagib, D. A., et al. (2019). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Chem, 5(12), 3127–3134. [Link]
-
O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Organic & Biomolecular Chemistry, 20(23), 4785-4790. [Link]
-
Feng, X., et al. (2018). Organocatalytic Asymmetric [2 + 4] Cycloadditions of 3-Vinylindoles with ortho-Quinone Methides. Molecules, 23(10), 2651. [Link]
-
Cheng, W. C., et al. (2018). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. European Journal of Medicinal Chemistry, 146, 415-424. [Link]
-
ResearchGate. (2021). Reaction with Boc-piperazine (18) and (N-Boc-4-amino)piperidine (19).[Link]
-
UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis.[Link]
-
PubChem. 4-Amino-1-Boc-piperidine.[Link]
- Google Patents. US20080051579A1 - Process for resolving chiral piperidine alcohol...
- Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -...
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[Link]
-
Marsden, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-protected methyl-substituted methyl pipecolinates. Chemical Science, 13(47), 14035-14042. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. (3S,5S)-3-(Boc-amino)-5-Methylpiperidine - SRIRAMCHEM [sriramchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for Diastereoselective Reactions Involving tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Introduction: The Significance of the (3S,5S)-5-Methylpiperidin-3-yl Scaffold in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern drug discovery, appearing in a vast array of approved therapeutics.[1] Its saturated heterocyclic structure offers a versatile three-dimensional scaffold that can effectively present pharmacophoric elements to biological targets. The introduction of stereocenters into the piperidine ring, as in tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, provides a powerful tool for medicinal chemists to refine a molecule's pharmacological profile. This specific chiral building block, with its defined cis-relationship between the methyl and amino groups, has gained prominence as a key intermediate in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibitors.
The inherent conformational rigidity and defined stereochemistry of the (3S,5S)-5-methylpiperidin-3-yl scaffold are crucial for achieving high binding affinity and selectivity for target proteins. The tert-butoxycarbonyl (Boc) protecting group on the exocyclic amine offers stability during synthetic manipulations and allows for its selective deprotection under acidic conditions to reveal a primary amine for further functionalization.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and diastereoselective functionalization of this valuable chiral building block.
Conformational Analysis: The Key to Understanding Diastereoselectivity
The diastereoselectivity observed in reactions involving the (3S,5S)-5-methylpiperidin-3-yl scaffold is intrinsically linked to the conformational preferences of the piperidine ring. In its chair conformation, the substituents at the C3 and C5 positions can adopt either axial or equatorial orientations. For the cis-isomer, the thermodynamically most stable conformation will have the larger substituents in equatorial positions to minimize steric strain.
In the case of this compound, the piperidine ring is expected to exist predominantly in a chair conformation where both the methyl group at C5 and the Boc-protected amino group at C3 occupy equatorial positions. This conformational preference presents distinct steric environments on the α- and β-faces of the molecule, which can be exploited to achieve high diastereoselectivity in subsequent reactions.
Application in the Synthesis of IRAK4 Inhibitors: A Case Study of PF-06650833 (Zimlovisertib)
A prominent application of this compound is in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, such as the clinical candidate PF-06650833 (Zimlovisertib).[3][4] IRAK4 is a critical kinase in the innate immune signaling pathway, and its inhibition is a promising strategy for the treatment of autoimmune diseases like rheumatoid arthritis.[5]
In the synthesis of Zimlovisertib and related analogues, the (3S,5S)-5-methylpiperidin-3-yl moiety serves as a crucial chiral scaffold. The synthetic strategy typically involves the coupling of the deprotected (3S,5S)-3-amino-5-methylpiperidine with a heterocyclic core. The defined stereochemistry of the piperidine is essential for the final compound's high affinity and selectivity for the IRAK4 kinase domain. While the key diastereoselectivity is often established during the synthesis of the piperidine ring itself, the subsequent functionalization of the piperidine nitrogen is a critical step where the stereochemistry of the ring can influence reactivity and product distribution.
Experimental Protocols
Protocol 1: N-Alkylation of the Piperidine Nitrogen (Illustrative)
While specific diastereoselective N-alkylation examples for the title compound are not extensively reported in readily available literature, the following protocol illustrates a general procedure for the functionalization of the piperidine nitrogen. The inherent chirality of the (3S,5S) scaffold can influence the approach of the electrophile, potentially leading to a degree of diastereoselectivity if the alkylating agent also contains a chiral center.
Objective: To introduce an alkyl substituent onto the piperidine nitrogen.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong inorganic base is used to deprotonate the piperidine nitrogen, facilitating its nucleophilic attack on the alkyl halide.
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the starting materials and facilitate the Sₙ2 reaction.
-
Temperature: Heating is often necessary to drive the alkylation of the sterically hindered secondary amine to completion.
Protocol 2: N-Boc Deprotection of the Exocyclic Amine
The removal of the Boc protecting group is a common and crucial step to enable further functionalization of the primary amine.
Objective: To selectively deprotect the exocyclic N-Boc group.
Materials:
-
This compound derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or aqueous sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure using TFA:
-
Dissolve the N-Boc protected piperidine derivative in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Dissolve the residue in water and basify with saturated aqueous sodium bicarbonate solution or 1M NaOH solution until the pH is > 8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]
Causality Behind Experimental Choices:
-
Acid (TFA or HCl): Strong acids are required to cleave the acid-labile tert-butyl carbamate group.[2]
-
Solvent (DCM or Dioxane): These solvents are commonly used for Boc deprotection as they are relatively inert to acidic conditions.[2]
-
Work-up: The basic work-up is necessary to neutralize the acid and isolate the free amine.
Data Presentation
Table 1: Comparison of N-Boc Deprotection Methods
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield | Notes |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours | >95% | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Methanol | Room Temperature | 1-3 hours | Quantitative | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation.[2] |
Visualization of Key Concepts
Experimental Workflow: N-Alkylation and Deprotection
Caption: A typical workflow for the N-alkylation of the piperidine followed by deprotection of the exocyclic amine.
Conformational Preference and Diastereoselectivity
Sources
- 1. GSRS [precision.fda.gov]
- 2. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing racemization during the synthesis of chiral piperidines
A Senior Application Scientist's Guide to Preventing Racemization
Welcome to the Technical Support Center for Chiral Piperidine Synthesis. As a core scaffold in numerous pharmaceuticals, the stereochemical integrity of piperidine derivatives is paramount to their biological activity and safety.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization, a critical challenge in ensuring the enantiomeric purity of your final compounds.[2][3]
Here, we move beyond simple protocols to explain the why behind experimental choices, providing you with the in-depth knowledge to maintain stereochemical control throughout your synthetic routes.
Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)
Have you observed a drop in the enantiomeric excess of your chiral piperidine product? This section provides a structured approach to identifying and resolving the root cause of racemization in your synthesis.
Issue 1: Racemization during N-Deprotection of a Chiral Intermediate
Q: My starting N-protected piperidine intermediate has a high % ee, but after deprotection (e.g., Boc or Cbz removal), I'm observing significant racemization. What's happening and how can I fix it?
A: This is a common issue, often stemming from the reaction conditions used for deprotection, which can inadvertently create a pathway for racemization.
Root Cause Analysis:
The most likely culprit is the formation of a transient, planar achiral intermediate, such as an enamine or an iminium ion, especially if there is a carbonyl group or other electron-withdrawing group at a stereocenter.[4] Harsh acidic or basic conditions, along with elevated temperatures, can promote the formation of these intermediates.[5][][7]
-
Acid-Catalyzed Racemization: Strong acids used for Boc deprotection (like neat TFA) can protonate the ring nitrogen, which can lead to ring-opening/closing equilibria or the formation of a planar enamine if a carbonyl group is adjacent to the stereocenter.
-
Base-Catalyzed Racemization: While less common for standard protecting groups, if your molecule has an acidic proton at the chiral center, strong bases can abstract this proton, leading to a planar carbanion (enolate) that can be re-protonated from either face, causing racemization.[8]
Solutions & Protocols:
| Parameter | Standard (Problematic) Condition | Recommended (Optimized) Condition | Rationale |
| Temperature | Room Temperature or elevated | 0 °C to -15 °C | Reduces the thermal energy available for the formation of racemization-prone intermediates.[][7] |
| Acid Reagent (for Boc) | Neat Trifluoroacetic Acid (TFA) | TFA in Dichloromethane (DCM) (e.g., 10-50% v/v) with a scavenger | Diluting the acid lowers its activity. Scavengers like triethylsilane (TES) or anisole trap the reactive tert-butyl cation, preventing side reactions.[9] |
| Reaction Time | Prolonged (e.g., > 2 hours) | Monitored closely by TLC or LC-MS; quenched immediately upon completion | Minimizes the exposure of the chiral center to racemizing conditions. |
Experimental Protocol: Optimized Boc-Deprotection of a Chiral Piperidine
-
Preparation: Dissolve the N-Boc protected chiral piperidine (1.0 equiv) in anhydrous Dichloromethane (DCM) (10 mL/mmol) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add triethylsilane (1.5 equiv) as a scavenger, followed by the dropwise addition of a pre-chilled solution of Trifluoroacetic Acid (TFA) in DCM (e.g., 20% v/v, 5-10 equiv of TFA).
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 15-30 minutes.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the enantiomeric excess of the crude product using a suitable chiral HPLC or SFC method.[10]
Issue 2: Racemization During a Coupling Reaction to Form an Amide Bond
Q: I am coupling a chiral piperidinecarboxylic acid with an amine, but the final amide product shows significant racemization. My starting acid was enantiopure. What is the cause?
A: Racemization during amide bond formation is a well-documented problem, particularly in peptide synthesis, and the principles apply here. The primary cause is the formation of a planar oxazolone (or azlactone) intermediate from the activated carboxylic acid.[7][11]
Causality of Racemization in Amide Coupling.
Root Cause Analysis:
-
Base Strength: The organic base used to neutralize the reaction mixture plays a crucial role. Strong, sterically unhindered bases can abstract the acidic α-proton of the activated ester, facilitating oxazolone formation.[8][11]
-
Coupling Reagent: Certain coupling reagents are more prone to inducing racemization than others.
-
Temperature: Higher temperatures accelerate the rate of oxazolone formation.[7]
Solutions & Protocols:
| Parameter | High Racemization Risk | Low Racemization Risk | Rationale |
| Base | Triethylamine (TEA), DIEA | N-Methylmorpholine (NMM), 2,4,6-Collidine | NMM and Collidine are less basic and more sterically hindered, reducing the likelihood of α-proton abstraction.[7][11] |
| Coupling Additive | None | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | These additives suppress racemization by forming less reactive, more stable activated esters that are less prone to cyclizing into an oxazolone. |
| Temperature | Room Temperature | 0 °C to -20 °C | Slows the rate of the competing racemization pathway.[7] |
| Solvent | Polar aprotic (e.g., DMF) | Less polar (e.g., DCM, THF) | Polar solvents can stabilize the transition state for racemization.[] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization?
A1: Racemization is the process of converting an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[12] This occurs when a chiral center is temporarily converted into an achiral, planar structure (like an enol, enolate, or carbocation), which can then be converted back to the chiral form with a 50:50 probability of forming either enantiomer.[4][5]
Q2: Can the choice of N-protecting group influence the risk of racemization?
A2: Absolutely. Protecting groups that are electron-withdrawing can increase the acidity of the α-proton at a stereocenter, making it more susceptible to abstraction by a base and subsequent racemization.[13] Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are generally preferred as they are less prone to causing racemization compared to, for example, certain amide-based protecting groups.[9]
Q3: How do I accurately determine the enantiomeric excess (% ee) of my piperidine?
A3: The most reliable and widely used methods are chromatographic.[14]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for many applications.[10][15]
-
Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and higher resolution separations than HPLC.[10]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable piperidine derivatives.[10][15]
-
NMR Spectroscopy with Chiral Discriminating Agents: This method can be used to form diastereomeric complexes that are distinguishable in the NMR spectrum.[10]
Q4: Are there specific synthetic strategies that are inherently less prone to racemization?
A4: Yes. Catalytic asymmetric synthesis is a powerful strategy for establishing chirality with high enantioselectivity from the outset, often minimizing the need for protecting groups and harsh conditions that can lead to racemization.[16][17][18] For instance, rhodium-catalyzed asymmetric reactions have been shown to produce highly enantioenriched piperidines.[19][20] Another approach is to use chiral auxiliaries, which guide the stereochemical outcome of a reaction and are then cleaved under mild conditions.[21][22]
Troubleshooting Workflow for Racemization.
References
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
Canadian Science Publishing. (2011). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
ACS Publications. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]
-
Journal of the American Chemical Society. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Journal of the American Chemical Society. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. [Link]
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques. [Link]
-
ACS Publications. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. [Link]
-
ResearchGate. (2001). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. [Link]
-
ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]
-
Pure Synth. Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]
-
ACS Publications. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam. The Journal of Organic Chemistry. [Link]
-
Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. [Link]
-
YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]
-
NIH. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]
-
ResearchGate. Enantioselective Synthesis of Piperidine, Indolizidine, and Quinolizidine Alkaloids from a Phenylglycinol-Derived δ-Lactam | Request PDF. [Link]
-
Journal of the American Chemical Society. (2023). Catalytic Deracemization Reactions. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
-
aapharma. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
NIH. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. [Link]
-
MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]
-
Xingwei Li. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]
-
Organic Chemistry Portal. Piperidine synthesis. [Link]
-
ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. [Link]
-
The Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. [Link]
-
OpenOChem Learn. Measuring Chiral Purity. [Link]
-
The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]
-
Wikipedia. Racemization. [Link]
-
NIH. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. [Link]
-
Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]
-
MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. [Link]
-
RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]
-
ResearchGate. Chiral Purity in Drug Analysis. [Link]
-
PubMed. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. [Link]
-
NIH. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. [Link]
-
ResearchGate. Mechanisms of base-catalyzed racemization during activation step. [Link]
- Google Patents.
-
Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]
-
Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]
-
PubMed. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. article.scirea.org [article.scirea.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Racemization - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 15. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of 3,5-Disubstituted Piperidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of stereocontrolled piperidine synthesis. The 3,5-disubstituted piperidine motif is a cornerstone in modern drug discovery, but achieving the desired diastereomeric purity can be a significant experimental hurdle.
This document moves beyond standard protocols to provide a deeper understanding of the factors governing diastereoselectivity. We will address common experimental challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to empower you not just to follow a recipe, but to troubleshoot and optimize your reactions with confidence.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses foundational concepts that are critical for troubleshooting diastereoselectivity in 3,5-disubstituted piperidine synthesis.
Q1: What are the cis and trans diastereomers of a 3,5-disubstituted piperidine, and how is their relative stability determined?
A: In a 3,5-disubstituted piperidine, the terms cis and trans refer to the relative orientation of the two substituents. In the most stable chair conformation, the cis isomer has one substituent in an axial position and the other in an equatorial position (axial/equatorial). The trans isomer can, in principle, exist with both substituents in axial positions (diaxial) or both in equatorial positions (diequatorial).
Thermodynamically, the diequatorial conformation of the trans isomer is generally the most stable, as it minimizes unfavorable 1,3-diaxial steric interactions that are present in both the cis isomer and the diaxial trans conformer. Therefore, under thermodynamic equilibrium, the trans isomer is often the favored product, assuming the substituents are of sufficient size to create significant steric strain.
Q2: What are the most common synthetic strategies for preparing 3,5-disubstituted piperidines, and what are their inherent stereochemical challenges?
A: The most prevalent and atom-economical method is the catalytic hydrogenation of a corresponding 3,5-disubstituted pyridine precursor.[1] While straightforward, the primary challenge of this approach is controlling the diastereoselectivity of the reduction.[1] The reaction can produce mixtures of cis and trans isomers, and the outcome is highly dependent on reaction conditions.[2]
Other methods include intramolecular cyclization strategies, such as reductive amination of 1,5-dicarbonyl compounds or intramolecular Michael additions.[3] These methods offer alternative ways to control stereochemistry, but often require more complex, multi-step syntheses for the linear precursors.
Q3: How do kinetic versus thermodynamic control dictate the final cis/trans ratio in a reaction?
A: This is a crucial concept in stereoselective synthesis.
-
Kinetic Control: The product ratio is determined by the relative rates of formation of the diastereomers. The major product is the one formed via the lowest energy transition state. These conditions are typically achieved at low temperatures with rapid reaction times, where the reverse reaction is disfavored.
-
Thermodynamic Control: The product ratio reflects the relative thermodynamic stability of the diastereomers. The reaction is allowed to reach equilibrium, typically at higher temperatures or for longer reaction times, allowing the initially formed kinetic product to revert to the starting materials or intermediates and then form the more stable thermodynamic product.
In the context of pyridine hydrogenation, the reaction is often under kinetic control, where the diastereoselectivity is governed by how the substrate adsorbs onto the catalyst surface.[2] Subsequent base-mediated epimerization can be used to convert the kinetic product mixture to the thermodynamically favored diastereomer.[2]
Section 2: Troubleshooting Guide - Common Issues & Solutions
This section is formatted to address specific problems you may encounter in the lab.
Problem 1: Poor cis/trans Ratio in Pyridine Hydrogenation
Q: My catalytic hydrogenation of a 3,5-disubstituted pyridine yields a poor diastereomeric ratio (e.g., close to 1:1). How can I improve the selectivity?
A: This is a common and multifaceted problem. The diastereoselectivity of pyridine hydrogenation is a classic example of kinetic control, influenced by a delicate balance of factors related to the catalyst, substrate, and solvent.
Causality & Explanation: The stereochemical outcome depends on the trajectory of hydrogen addition to the pyridine ring as it is adsorbed on the heterogeneous catalyst surface. The conformation of the substrate and its interaction with the metal surface dictate which face of the ring is more accessible to hydrogenation.
Solutions to Investigate:
-
Catalyst Choice: This is the most critical variable. Different catalysts have different surface properties and mechanisms.
-
Platinum(IV) oxide (PtO₂) , often used under acidic conditions (e.g., in acetic acid), typically favors the formation of the cis isomer.
-
Palladium on Carbon (Pd/C) can surprisingly favor the formation of the less stable trans isomer under certain conditions, indicating a different kinetic pathway.[2] For instance, the hydrogenation of methyl 5-methylnicotinate with 10% Pd/C yielded the trans isomer as the major product (70:30 dr).[2]
-
Rhodium on Carbon (Rh/C) is another effective catalyst, often used for its high activity under mild conditions.[4]
-
-
Solvent and Additives: The solvent can influence the solubility of hydrogen, the conformation of the substrate, and its interaction with the catalyst.
-
Acidic Media (e.g., AcOH, HCl): Protonation of the pyridine nitrogen alters its electronic properties and steric profile, often leading to improved cis selectivity with PtO₂.
-
Alcohols (e.g., MeOH, EtOH): Commonly used, but their polarity can affect substrate-catalyst binding.
-
-
Temperature and Pressure: While many hydrogenations are run at high pressures and temperatures out of necessity, these conditions can sometimes erode selectivity by providing enough energy to overcome the small activation energy differences between competing diastereomeric pathways. If possible, screen milder conditions first (e.g., balloon H₂ pressure, room temperature).
Data-Driven Insights: Effect of Catalyst on a 3,5-Disubstituted Pyridine
| Starting Material | Catalyst | Conditions | Major Product | Diastereomeric Ratio (trans:cis) | Reference |
| Methyl 5-methylnicotinate | 10% Pd/C | H₂ (balloon), MeOH, N-benzylation | trans | 70:30 | [2] |
| Methyl 5-methylnicotinate | 10 mol% PtO₂ | H₂ (balloon), AcOH, N-benzylation | trans | 60:40 | [2] |
Problem 2: The "Wrong" Diastereomer is Formed (Kinetic vs. Thermodynamic)
Q: My synthesis produced the trans isomer, but my conformational analysis suggests the cis isomer should be more stable. How can I obtain the desired cis product?
A: This is a classic scenario where the reaction is under kinetic control, yielding the product that is formed fastest, not the most stable one. To obtain the thermodynamically favored product, you can subject the product mixture to conditions that allow for equilibration.
Causality & Explanation: In the case of 3,5-disubstituted piperidines where one substituent has an α-proton that can be abstracted (e.g., an ester), base-mediated epimerization is a powerful tool. A base can deprotonate the C-3 (or C-5) position to form a planar enolate intermediate. Subsequent re-protonation can occur from either face, but under equilibrating conditions, the protonation that leads to the more stable diequatorial trans product will be favored. Note: If your analysis incorrectly predicted the cis isomer to be more stable, this method will still yield the true thermodynamic product.
Solution: Base-Mediated Epimerization Protocol
This protocol is designed to convert a kinetically-derived mixture of piperidine diastereomers into a mixture enriched in the thermodynamically more stable isomer.
Experimental Protocol: Epimerization of a 3,5-Disubstituted Piperidine Ester
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the diastereomeric mixture of the N-protected piperidine ester (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of ~0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide (KOtBu) in THF (1.1 equiv, 1.0 M solution) dropwise to the cooled solution. Alternative bases like lithium diisopropylamide (LDA) can also be effective, especially if transesterification is a concern with alkoxide bases.[2]
-
Equilibration: Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) or by quenching small aliquots for LC-MS or NMR analysis.
-
Quenching: Carefully quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography to isolate the desired diastereomer.
Problem 3: Difficulty in Separating Diastereomers
Q: My cis and trans isomers are co-eluting during flash column chromatography. What are my options for separation?
A: This is a frustrating but solvable issue. The small difference in polarity between diastereomers often makes them difficult to separate.
Solutions to Investigate:
-
Chromatography Optimization:
-
Solvent System: Systematically screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol). Sometimes, adding a small amount of a third solvent (like triethylamine for basic compounds or acetic acid for acidic ones) can improve separation.
-
Stationary Phase: If silica gel fails, consider other stationary phases like alumina (basic or neutral) or C18-functionalized reverse-phase silica.
-
-
Crystallization: If your product is a solid, attempting to crystallize the desired diastereomer from the mixture can be a highly effective and scalable purification method. Screen a variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, acetone, isopropanol).
-
Derivatization: Convert the mixture into a different set of diastereomeric derivatives that may have more distinct physical properties. For example, if your piperidine has a free -OH group, you could acylate it to form an ester. The increased steric bulk and change in polarity of the new derivatives might allow for easier chromatographic separation. After separation, the protecting group can be removed.
-
Preparative HPLC: While more resource-intensive, preparative High-Performance Liquid Chromatography (HPLC), using either normal or reverse-phase columns, often provides the resolution needed to separate stubborn diastereomers.
Section 3: Visualizing Stereochemical Control
Understanding the 3D structure and energetic landscape is key to mastering diastereoselectivity.
Diagram 1: Synthetic Strategy Workflow
This diagram illustrates the common workflow for accessing a specific diastereomer of a 3,5-disubstituted piperidine, highlighting the decision point between kinetic and thermodynamic control.
Caption: Workflow for synthesis and diastereomer enrichment.
Diagram 2: Chair Conformations of 3,5-Disubstituted Piperidines
This diagram illustrates the chair conformations to explain the thermodynamic stability of the trans (diequatorial) isomer compared to the cis (axial/equatorial) isomer.
Caption: Conformational analysis of cis vs. trans isomers.
References
-
Brown, A. D., et al. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Sharma, S., & Singh, B. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Lashgari, N., & Zare, A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4934. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]
-
Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]
-
Al-Hadedi, A. A. M. (2012). Synthesis of Piperidines Using Organometallic Chemistry (Doctoral dissertation, University of York). White Rose eTheses Online. [Link]
-
Olofsson, B., Bogár, K., Fransson, A. B. L., & Bäckvall, J. E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]
-
Paudyal, M. P., et al. (2016). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Natural Product Reports, 33(3), 410-434. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Piperidine synthesis [organic-chemistry.org]
Technical Support Center: A Troubleshooting Guide for Coupling Reactions with Hindered Piperidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for coupling reactions involving sterically hindered piperidines. The inherent steric bulk of substituted piperidines, such as the common 2,2,6,6-tetramethylpiperidine (TMP) moiety, presents unique challenges in forming C-N and amide bonds.[1][2] This resource offers practical, field-proven solutions and explains the chemical principles behind them to help you navigate these complex reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Amide Coupling / Acylation Reactions
Question 1: My standard amide coupling reaction (e.g., using EDC/HOBt) is failing or giving very low yields with a hindered piperidine. What is the likely cause and what should I try next?
Answer: The primary culprit is almost certainly steric hindrance. The bulky groups surrounding the nitrogen on the piperidine ring physically block the approach of the activated carboxylic acid, preventing the necessary nucleophilic attack to form the amide bond. Standard coupling reagents like EDC/HOBt are often not potent enough to overcome this significant energy barrier.[3]
Immediate Troubleshooting Steps:
-
Switch to a More Reactive Acylating Agent: Instead of activating the carboxylic acid in situ, convert it to a more electrophilic species beforehand.
-
Acyl Chlorides: These are highly reactive and often effective. The reaction can be run at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like dichloromethane (DCM) with a non-nucleophilic base such as triethylamine or pyridine to scavenge the HCl byproduct.[4]
-
Acyl Fluorides: These are known to be particularly effective for coupling sterically hindered fragments.[5]
-
-
Employ Stronger Coupling Reagents: If you must perform a one-pot reaction, consider more powerful activating agents.
-
TCFH with catalytic Oxyma: This combination has proven effective for forming amide bonds with poorly nucleophilic amines.[6]
-
HATU/HOAt with a hindered non-nucleophilic base: Reagents like HATU, in combination with a base such as diisopropylethylamine (DIPEA), can be successful where other methods fail.
-
-
Optimize Reaction Conditions:
-
Elevated Temperatures: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.
-
Solvent Choice: Use inert, aprotic solvents like DCM, THF, or toluene to avoid side reactions with the acylating agent.[4]
-
Question 2: I'm observing significant side reactions, such as di-acylation or reactions with my solvent. How can I improve the selectivity of my hindered piperidine acylation?
Answer: Side reactions are common when forcing a difficult coupling. The key is to control the reactivity and environment of the reaction.
Strategies for Improving Selectivity:
-
Protecting Groups: If your piperidine or coupling partner has other reactive functional groups (e.g., hydroxyls, other amines), protect them before the coupling reaction.[4]
-
Stoichiometry Control: Carefully control the equivalents of your acylating agent to minimize di-acylation if other nucleophilic sites are present.[4]
-
Use of Non-Nucleophilic Solvents and Bases: As mentioned, solvents like DCM, THF, and toluene are recommended.[4] Using a sterically hindered, non-nucleophilic base like 2,6-lutidine or proton sponge can prevent the base itself from competing as a nucleophile.[7]
-
Chemoselective Reagents: For complex molecules with multiple amine sites (e.g., primary vs. secondary), specialized reagents have been developed that show high selectivity for acylating one type of amine over another.[4]
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
Question 3: My Buchwald-Hartwig amination with a hindered piperidine and an aryl halide is sluggish, gives low yields, or fails completely. What are the critical parameters to investigate?
Answer: Buchwald-Hartwig reactions are notoriously sensitive, and this is amplified when using sterically demanding nucleophiles like hindered piperidines.[8] The decreased nucleophilicity of the amine slows down key steps in the catalytic cycle.[9] Success hinges on optimizing the catalyst system—specifically the ligand—and the reaction conditions.
Primary Troubleshooting Areas:
-
Ligand Selection is Critical: Standard phosphine ligands are often ineffective. You need bulky, electron-rich ligands designed to promote the challenging steps of the catalytic cycle with hindered substrates.
-
Bulky Biarylphosphine Ligands: Ligands developed by the Buchwald group, such as RuPhos and BrettPhos, are highly effective for coupling secondary amines, including sterically demanding ones.[9][10][11][12] These ligands facilitate both the oxidative addition and the final reductive elimination steps.
-
Screening: It is often necessary to screen a panel of ligands to find the optimal one for your specific substrate combination.[3]
-
-
Choice of Palladium Pre-catalyst: The source of palladium is crucial for generating the active Pd(0) catalyst reliably.
-
Base and Solvent Optimization: The base not only deprotonates the amine but also influences the catalyst's activity.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[9] However, if your substrate is base-sensitive, weaker bases like K₂CO₃ or Cs₂CO₃ can be tried, though this may require higher temperatures.[13]
-
Solvent: Anhydrous, deoxygenated solvents are mandatory. Toluene, dioxane, and THF are commonly used.[8][14] Ensure solvents are thoroughly degassed to prevent catalyst oxidation.
-
Question 4: I'm observing significant amounts of aryl halide dehalogenation as a side product. What causes this and how can it be minimized?
Answer: Reductive dehalogenation is a common side reaction in Buchwald-Hartwig couplings, where the aryl halide is converted to an arene. This often competes with the desired C-N bond formation, especially with electron-rich aryl halides or when the catalytic cycle is slow.[15][16]
Mitigation Strategies:
-
Ligand Choice: The right ligand can favor the desired reductive elimination over competing pathways like β-hydride elimination which can lead to dehalogenation.[15][16]
-
Weaker Base: Switching to a weaker base can sometimes suppress this side reaction.[16]
-
Aryl Halide Reactivity: Aryl chlorides are generally less reactive and more prone to side reactions than bromides or iodides.[8] If possible, using the corresponding aryl bromide or iodide can significantly improve results.
Visualizing the Challenges
The Problem of Steric Hindrance
Steric hindrance is the fundamental obstacle in these reactions. The bulky groups on the piperidine physically obstruct the approach of the coupling partner to the nitrogen atom.
Caption: Steric shielding of the piperidine nitrogen by bulky 'R' groups.
Troubleshooting Flowchart for C-N Coupling
This decision tree provides a logical workflow for optimizing a challenging Buchwald-Hartwig amination with a hindered piperidine.
Caption: A decision tree for troubleshooting hindered C-N coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Acylation using an Acyl Chloride
This protocol describes a general method for the acylation of a sterically hindered piperidine.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the hindered piperidine (1.0 equiv.).
-
Dissolution: Dissolve the piperidine in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equiv.) or 2,6-lutidine (1.2 equiv.).[4][7]
-
Acylation: Add the acyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for coupling a hindered piperidine with an aryl bromide. Note: All reagents must be anhydrous and the reaction must be performed under a strict inert atmosphere.
-
Flask Preparation: To a flame-dried Schlenk flask or vial, add the aryl bromide (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos Pd G3, 1-2 mol%), and the ligand (e.g., RuPhos, 1.5-3 mol% if not using a pre-catalyst that includes it).
-
Reagent Addition: Add the base, sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (or dioxane) via syringe, followed by the hindered piperidine (1.2 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes key quantitative parameters that are critical starting points for optimizing your coupling reactions.
| Parameter | Amide Coupling (Acyl Chloride) | Buchwald-Hartwig Amination | Rationale & Reference(s) |
| Piperidine Equiv. | 1.0 | 1.2 | A slight excess of the amine can help drive the cross-coupling reaction to completion. |
| Electrophile Equiv. | 1.1 | 1.0 | A slight excess of the acylating agent is used to ensure full conversion of the piperidine. |
| Base Equiv. | 1.2 | 1.4 | Sufficient base is needed to neutralize HCl byproduct (acylation) or deprotonate the amine (Buchwald).[4][9] |
| Pd Pre-catalyst (mol%) | N/A | 1 - 2 mol% | Lower catalyst loadings are desirable but may need to be increased for challenging substrates.[9][10] |
| Temperature | 0 °C to RT | 80 - 110 °C | Acylations are often fast at lower temperatures, while C-N couplings require thermal energy.[4] |
References
- BenchChem. (2025). Improving the efficiency of coupling reactions with hindered amines. BenchChem.
- Gagnon, A., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
- TCI AMERICA. (n.d.).
-
Modak, A., et al. (2020). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
- BenchChem. (2025).
- Semantic Scholar. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Semantic Scholar.
- Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Semantic Scholar.
- Reddit. (2018).
- BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. BenchChem.
- Organic Chemistry Portal. (n.d.).
- Klapars, A., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
- ResearchGate. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Dibromomaleimide Reactions. BenchChem.
- BenchChem. (n.d.). Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
- Royal Society of Chemistry. (n.d.). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Wordpress. (n.d.).
- Chemicalbook. (2023). 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis. Chemicalbook.
- BenchChem. (n.d.). Steric hindrance of 2,2,6,6-Tetramethylpiperidine. BenchChem.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. Synform.
Sources
- 1. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme.de [thieme.de]
- 6. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Strategies for Impurity Profiling of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Introduction: Tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a key building block in the synthesis of various pharmaceutical agents.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product.[2] This guide provides a comprehensive technical resource for researchers, analytical scientists, and process chemists on the detection, identification, and quantification of impurities. We will delve into common analytical challenges and provide robust, field-proven methodologies grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH).[3][4]
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should anticipate when working with this compound?
A1: Impurities can originate from various sources during synthesis and storage.[3][5] For this specific molecule, you should focus on four main categories:
-
Process-Related Impurities: These are derived from the manufacturing process.
-
Unreacted Starting Materials: Such as (3S,5S)-5-methylpiperidin-3-amine and di-tert-butyl dicarbonate (Boc-anhydride).
-
Intermediates: Incomplete reactions can leave residual intermediates.
-
Reagents and Catalysts: Trace amounts of reagents or catalysts used in the synthesis.[5]
-
-
Diastereomers: The stereochemistry of the piperidine ring is critical. Your synthesis may produce diastereomers, such as the (3R,5S) or (3S,5R) isomers, which must be controlled and quantified.
-
Degradation Products: These form during storage or under stress conditions (e.g., exposure to acid, base, light, or heat). A common degradation pathway is the hydrolysis of the tert-butoxycarbonyl (Boc) protecting group, yielding the free amine, (3S,5S)-5-methylpiperidin-3-amine.
-
Residual Solvents: Solvents used during synthesis and purification can be retained in the final product. Their control is mandated by guidelines like ICH Q3C.[3]
Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
A2: The ICH Q3A(R2) guideline provides a clear framework for this.[4] The thresholds are based on the maximum daily dose of the final drug, but for an intermediate, these general thresholds are the industry standard for development.
| Threshold Type | Threshold Limit (General Case) | Action Required |
| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported in regulatory filings. |
| Identification Threshold | > 0.10% or 1.0 mg/day intake (whichever is lower) | Any impurity exceeding this level must be structurally characterized (identified). |
| Qualification Threshold | > 0.15% or 1.0 mg/day intake (whichever is lower) | Impurities above this level must be qualified, meaning you must collect toxicological data to demonstrate their safety.[5][6] |
This table summarizes the general thresholds. Always refer to the latest ICH Q3A guidance for definitive values based on the specific drug's daily dose.[4][6]
Q3: Which analytical technique is best for routine purity analysis versus identifying an unknown impurity?
A3: A multi-technique approach is essential.
-
For Routine Purity Analysis & Quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV ) is the workhorse. It is robust, reproducible, and provides accurate quantification of known impurities when appropriate reference standards are used.
-
For Detection & Identification of Unknowns: Liquid Chromatography-Mass Spectrometry (LC-MS ) is indispensable. It provides the molecular weight of impurities, which is the first critical piece of data in structural elucidation. For volatile or thermally stable impurities, Gas Chromatography-Mass Spectrometry (GC-MS ) is the preferred method.[7]
-
For Unambiguous Structural Elucidation: Nuclear Magnetic Resonance (NMR ) spectroscopy is the gold standard.[8][9] Once an impurity is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to definitively determine its chemical structure.[10]
Section 2: Troubleshooting Guide: HPLC/UHPLC Method Development
Issue 1: Poor peak shape (tailing) for the main compound or amine-containing impurities.
-
Underlying Cause: The basic nitrogen on the piperidine ring can undergo secondary ionic interactions with residual acidic silanols on the surface of traditional silica-based C18 columns. This causes peak tailing, reduces efficiency, and compromises quantification accuracy.
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Ensure the mobile phase pH is well below the pKa of the piperidine nitrogen (typically pKa ~9-10). A pH of 2.5-3.5, using a buffer like 0.1% formic acid or phosphoric acid, will ensure the amine is consistently protonated, minimizing secondary interactions.
-
Use of High-Purity Silica Columns: Modern columns are manufactured with high-purity silica and are end-capped to minimize accessible silanols. Use a column specifically marketed for polar or basic compounds.
-
Introduce a Competing Base: A low concentration of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites, but this is an older approach and can suppress MS ionization. It's better to optimize pH and column choice first.
-
Issue 2: An unknown impurity is detected by my mass spectrometer (LC-MS) but is not visible with the UV detector.
-
Underlying Cause: The impurity lacks a suitable chromophore. The Boc-carbamate group has a weak UV absorbance around 200-210 nm, but some process impurities or degradation products may have no UV activity at all.
-
Troubleshooting Steps:
-
Lower the UV Wavelength: Set your UV detector to the lowest practical wavelength (e.g., 205 nm or 210 nm) to maximize the chances of detection. Be aware that this will also increase baseline noise.
-
Employ Universal Detectors: If this is a recurring issue, consider using a universal detector in parallel with UV, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). These detectors respond to any non-volatile analyte, regardless of its optical properties.
-
Rely on MS for Quantification: In the absence of other detectors, you can use the MS signal for semi-quantitative analysis, assuming the ionization efficiency is similar to your main compound. For accurate quantification, a reference standard for the impurity must be synthesized.
-
Section 3: Protocols and Workflows
Protocol 3.1: General-Purpose Reversed-Phase HPLC-UV Method
This method serves as an excellent starting point for analyzing this compound and its potential impurities.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | High-efficiency particle size for good resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure good peak shape for the basic analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient to elute impurities with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Detection (UV) | 210 nm | Maximizes sensitivity for the carbamate functional group. |
| Injection Volume | 2 µL | Small volume to prevent column overload. |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile | A standard concentration and diluent. |
Protocol 3.2: Workflow for Identification of an Unknown Impurity
This workflow outlines the logical steps from initial detection to final structural confirmation.
Caption: Workflow for Unknown Impurity Identification.
Section 4: Advanced Characterization: Structural Elucidation with NMR
Focus Topic: Confirming a Diastereomer Impurity by NMR
Imagine an impurity is isolated and high-resolution mass spectrometry confirms it has the same mass and formula as the parent compound, suggesting it is a diastereomer (e.g., (3S,5R)-isomer). NMR is the only technique that can definitively confirm this.
-
¹H NMR (Proton NMR): This is the first and most crucial experiment. The chemical shifts and, more importantly, the coupling constants (J-values) of the protons on the piperidine ring are highly sensitive to their spatial orientation (axial vs. equatorial). In the desired (3S,5S) cis-isomer, you would expect specific coupling patterns between the protons at the C3, C4, and C5 positions. The (3S,5R) trans-isomer would exhibit distinctly different coupling constants, reflecting a different dihedral angle between these protons.[8]
-
2D NMR (COSY & NOESY):
-
COSY (Correlation Spectroscopy): This experiment confirms which protons are coupled to each other, helping to trace the proton network around the piperidine ring.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for stereochemistry. It shows which protons are close to each other in space, regardless of whether they are bonded. For a cis-isomer, you would expect to see a NOE correlation between the axial protons at C3 and C5. For a trans-isomer, this correlation would be absent.
-
By meticulously analyzing the 1D and 2D NMR data, a chemist can unambiguously assign the relative stereochemistry of the impurity and confirm its identity as a specific diastereomer.[9][10]
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
PharmiWeb.com. (2025, April 8). The Importance of Impurity Standards in Pharmaceutical Development. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2013, August 9). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Retrieved from [Link]
-
ScienceDirect. (n.d.). 13C NMR study on carbamate hydrolysis reactions in aqueous amine/CO2 solutions. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
-
Wiley Online Library. (2008, June 1). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
-
PubMed. (2025, June 10). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl n-[(3s,5s)-5-methylpiperidin-3-yl]carbamate. Retrieved from [Link]
-
UCHEM. (2025, September 8). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]
Sources
- 1. myuchem.com [myuchem.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. jpionline.org [jpionline.org]
- 4. fda.gov [fda.gov]
- 5. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 7. lcms.cz [lcms.cz]
- 8. jchps.com [jchps.com]
- 9. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will delve into the critical aspects of the synthesis, from diastereoselective hydrogenation to the final Boc protection and purification, providing practical troubleshooting advice and answers to frequently asked questions.
Introduction to the Synthesis and its Challenges
The synthesis of this compound, a valuable chiral building block in pharmaceutical development, presents a unique set of challenges, particularly during scale-up. The desired (3S,5S) stereochemistry, a cis-relationship between the methyl and carbamate groups, necessitates a highly diastereoselective process. The most common route involves the hydrogenation of a substituted pyridine precursor, followed by Boc protection of the resulting amine. While seemingly straightforward, each step harbors potential pitfalls that can impact yield, purity, and scalability. This guide will address these issues in a practical, question-and-answer format.
Synthetic Workflow Overview
A common synthetic approach to this compound is a multi-step process that requires careful control of reaction conditions to ensure high diastereoselectivity and purity. The general workflow is outlined below.
Caption: A generalized synthetic workflow for this compound.
Troubleshooting Guide
Part 1: Diastereoselective Hydrogenation
The cornerstone of this synthesis is the diastereoselective hydrogenation of a 3-amino-5-methylpyridine precursor to favor the cis isomer, (3S,5S)-5-methylpiperidin-3-amine.
Question 1: My hydrogenation is producing a high percentage of the undesired trans diastereomer. What are the likely causes and how can I improve the cis selectivity?
Answer:
Achieving high cis selectivity is paramount and can be influenced by several factors. Here’s a breakdown of potential causes and solutions:
-
Inappropriate Catalyst Choice: The choice of catalyst is critical for directing the stereochemical outcome of the hydrogenation. While various catalysts can reduce the pyridine ring, some are more effective at promoting cis selectivity for 3,5-disubstituted pyridines.
-
Solution: Ruthenium-based catalysts, such as Ru on alumina or carbon, have been shown to provide good cis selectivity in the hydrogenation of substituted pyridines.[1][2] Rhodium catalysts may also be effective.[3] It is crucial to screen different catalysts and supports to find the optimal system for your specific substrate and conditions.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent can all impact the diastereomeric ratio. Harsh conditions can sometimes lead to isomerization or favor the thermodynamically more stable trans product.
-
Solution: Generally, milder conditions are preferred to enhance kinetic control and favor the cis product.[1] Experiment with a range of temperatures (e.g., 80-120°C) and pressures (e.g., 500-1500 psi). The choice of solvent can also play a role; polar protic solvents like alcohols are commonly used.
-
-
Catalyst Poisoning or Deactivation: The nitrogen atoms in both the pyridine precursor and the piperidine product can act as catalyst poisons, reducing catalyst activity and potentially affecting selectivity.[3]
-
Solution: Acidic additives, such as acetic acid or hydrochloric acid, can protonate the nitrogen atoms, reducing their coordinating ability and mitigating catalyst poisoning. This can lead to a more efficient and selective hydrogenation. However, the amount of acid must be carefully optimized, as excessive acid can lead to side reactions.
-
Question 2: I'm observing incomplete conversion during the hydrogenation, even after extended reaction times. What could be the issue?
Answer:
Incomplete conversion during a catalytic hydrogenation on a larger scale is a common problem. Here are the primary culprits and their remedies:
-
Mass Transfer Limitations: On a larger scale, ensuring efficient mixing of the three phases (solid catalyst, liquid substrate/solvent, and gaseous hydrogen) is crucial. Poor agitation can lead to a situation where the reaction rate is limited by the diffusion of hydrogen from the gas phase to the catalyst surface.
-
Solution: Increase the agitation speed to improve gas-liquid and liquid-solid mass transfer. The design of the reactor impeller is also critical for efficient gas dispersion. For very large scales, specialized hydrogenation reactors with features like hollow shaft agitators for gas sparging may be necessary.
-
-
Insufficient Catalyst Loading or Activity: The catalyst may be deactivated, or the initial loading may be too low for the scale of the reaction.
-
Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere). If catalyst poisoning is suspected, consider the solutions mentioned in the previous question. An increase in catalyst loading can also be explored, but this will have cost implications on a larger scale.
-
-
Hydrogen Supply Issues: The rate of hydrogen consumption may exceed the rate at which it is being supplied to the reactor.
-
Solution: Ensure that the pressure regulation system can maintain a constant hydrogen pressure throughout the reaction. Monitor the hydrogen uptake to ensure it is consistent with the expected reaction rate.
-
Part 2: Boc Protection
The final step in the synthesis is the protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group.
Question 3: The Boc protection of my (3S,5S)-3-amino-5-methylpiperidine is sluggish and gives low yields. What can I do to improve this?
Answer:
While Boc protection is a generally robust reaction, issues can arise, especially with sterically hindered or less nucleophilic amines.
-
Inadequate Base: The choice and amount of base are critical for an efficient Boc protection. The base is required to deprotonate the amine, increasing its nucleophilicity.
-
Solution: For secondary amines, a common choice is a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least one equivalent of the base is used. In some cases, an inorganic base like sodium bicarbonate or sodium carbonate in a biphasic system can also be effective.
-
-
Suboptimal Reaction Conditions: Low temperatures or an inappropriate solvent can slow down the reaction.
-
Solution: The reaction is typically run at room temperature, but gentle heating (e.g., to 40-50°C) can increase the reaction rate. A variety of solvents can be used, including dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile. Ensure your starting amine is fully dissolved in the chosen solvent.
-
-
Reagent Quality: The di-tert-butyl dicarbonate (Boc₂O) reagent can degrade over time, especially if exposed to moisture.
-
Solution: Use fresh, high-quality Boc₂O. It is a solid that can be easily handled, but it should be stored in a cool, dry place.
-
Question 4: I am observing the formation of a di-Boc protected byproduct. How can I prevent this?
Answer:
The formation of a di-Boc byproduct, where the Boc group attaches to both the exocyclic and the ring nitrogen, can occur, especially if the piperidine nitrogen is not protonated.
-
Reaction Stoichiometry and Order of Addition: Using a large excess of Boc₂O can promote di-protection.
-
Solution: Use a controlled amount of Boc₂O (typically 1.05-1.2 equivalents). The order of addition can also be important. Adding the Boc₂O solution slowly to the mixture of the amine and base can help to control the reaction and minimize side products.
-
-
Reaction Conditions: As with incomplete reactions, the choice of solvent and base can influence selectivity.
-
Solution: A careful screening of reaction conditions on a small scale can help to identify the optimal parameters to favor mono-protection.
-
Part 3: Purification and Isolation
The final and often most challenging step in the scale-up process is the purification of the final product to the required specifications.
Question 5: I am struggling to remove the trans diastereomer of the final product. What are effective large-scale purification strategies?
Answer:
The separation of diastereomers can be a significant challenge, as they often have very similar physical properties.
-
Fractional Crystallization: This is often the most cost-effective method for large-scale purification of diastereomers.
-
Solution: A systematic screening of different solvent systems is required to find conditions where the desired cis isomer selectively crystallizes, leaving the trans isomer in the mother liquor. This can be a time-consuming process but is often the most scalable solution. It may be beneficial to form a salt of the Boc-protected amine with a chiral or achiral acid to facilitate the crystallization and improve the separation. A patent for the separation of similar cis and trans 3,5-disubstituted piperidines highlights the potential of this approach.[2]
-
-
Preparative Chromatography: While effective at the lab scale, preparative chromatography can be expensive and generate large volumes of solvent waste on an industrial scale.
-
Solution: If chromatography is necessary, it should be optimized to maximize throughput and minimize solvent consumption. Techniques like simulated moving bed (SMB) chromatography can be more cost-effective for large-scale separations.
-
Question 6: During workup and isolation, I am experiencing product loss. What are some common pitfalls?
Answer:
Product loss during workup is a common issue when scaling up.
-
Emulsion Formation: During aqueous workups, the formation of stable emulsions can make phase separation difficult and lead to product loss in the aqueous layer.
-
Solution: Adding brine (saturated aqueous NaCl) can help to break emulsions. If the product is basic, adjusting the pH of the aqueous layer can also aid in phase separation.
-
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform multiple extractions with the organic solvent to ensure complete recovery of the product. Back-extraction of the combined aqueous layers can also help to recover any dissolved product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical diastereomeric ratio of cis to trans isomers I should aim for in the hydrogenation step before proceeding to Boc protection?
A1: Ideally, you should aim for the highest possible cis to trans ratio, preferably greater than 95:5. A higher initial purity will significantly simplify the final purification. It is often more cost-effective to optimize the hydrogenation to achieve high diastereoselectivity than to rely on challenging and expensive downstream purification methods.
Q2: Are there any safety concerns I should be aware of when scaling up the hydrogenation?
A2: Yes, catalytic hydrogenations at scale carry significant safety risks. The use of flammable hydrogen gas under pressure requires a properly designed and maintained high-pressure reactor with appropriate safety features, such as rupture discs and emergency venting. The catalyst itself, particularly palladium or platinum on carbon, can be pyrophoric, especially after the reaction when it is dry and exposed to air. The catalyst should be handled with care, typically wetted with water or solvent to prevent ignition. A thorough process safety review should be conducted before any scale-up activities.
Q3: Can I use a different protecting group instead of Boc?
A3: While the Boc group is widely used due to its stability and ease of removal under acidic conditions, other protecting groups could be employed. For example, the Cbz (carboxybenzyl) group is also common and is removed by catalytic hydrogenation. However, if the final product requires a free piperidine nitrogen, a debenzylation step would be necessary if an N-benzyl precursor is used in the hydrogenation. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.
Q4: How can I monitor the progress of the hydrogenation reaction at scale?
A4: Monitoring the reaction progress is crucial for ensuring complete conversion and for safety. The most direct method is to monitor the uptake of hydrogen from a calibrated reservoir. When the hydrogen uptake ceases, the reaction is likely complete. For in-process analysis, samples can be carefully taken from the reactor (following strict safety protocols) and analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to product and the diastereomeric ratio.
References
- U.S.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)
- Asymmetric Ruthenium-Catalyzed Hydrogenation of 2,6-Disubstituted 1,5-Naphthyridines: Access to Chiral 1,5-Diaza-cis-Decalins. Organic Letters, 2015.
-
Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 2016. [Link]
- Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
- Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
- tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)
- Tert-butyl carbamate derivative and preparation method and application thereof.
- Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM.
- (3S,5S)-3-(Boc-amino)-5-Methylpiperidine. SRIRAMCHEM.
- Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
-
Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 2022. [Link]
- A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.
- Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.
Sources
- 1. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers - Eureka | Patsnap [eureka.patsnap.com]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess of Tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
This guide provides a comprehensive framework for developing and comparing chiral High-Performance Liquid Chromatography (HPLC) methods to determine the enantiomeric excess (e.e.) of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate. As a critical chiral intermediate in pharmaceutical synthesis, ensuring its enantiomeric purity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[1] This document moves beyond a single, prescribed method, instead offering a strategic guide to column selection, mobile phase optimization, and data interpretation, grounded in the principles of chiral recognition.
The Analytical Challenge: Structural Considerations
The target analyte, this compound, possesses two stereocenters. Its structure presents specific challenges and opportunities for chiral separation:
-
Piperidine Ring: A basic, flexible six-membered ring. The nitrogen atom can interact with residual silanols on the silica support of chiral stationary phases (CSPs), potentially causing peak tailing.[2]
-
Carbamate Group: The Boc-protecting group offers sites for hydrogen bonding and dipole-dipole interactions, which are crucial for chiral recognition.[3]
-
Lack of a Strong Chromophore: The molecule does not have a significant UV-absorbing chromophore, necessitating detection at low wavelengths (e.g., 200-220 nm). For determining enantiomeric excess of the bulk material, this is generally sufficient; however, for trace analysis, derivatization might be considered.[4][5]
Foundational Strategy: The Power of Polysaccharide-Based CSPs
For piperidine derivatives and a wide array of other chiral compounds, polysaccharide-based CSPs are the industry standard and the most logical starting point for method development.[6][7] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer broad enantioselectivity through a combination of interaction mechanisms.
Mechanism of Chiral Recognition: The enantiomers fit differently into the chiral grooves or cavities of the polysaccharide polymer backbone. Separation is achieved through a combination of transient, stereoselective interactions including:
-
Hydrogen bonds
-
π-π interactions (if an aromatic ring were present)
-
Dipole-dipole interactions
-
Steric hindrance
The summation of these subtle differences in interaction energy results in one enantiomer being retained longer on the column than the other, leading to separation.[3][8]
Sources
- 1. tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 8. csfarmacie.cz [csfarmacie.cz]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate Isomers
The Challenge of Diastereomer Identification
Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties, including melting points, boiling points, and spectroscopic characteristics. In the case of tert-butyl (5-methylpiperidin-3-yl)carbamate, the two stereocenters at the C3 and C5 positions of the piperidine ring give rise to four possible stereoisomers. The (3S,5S) and (3R,5R) isomers are one enantiomeric pair (the cis isomers), while the (3S,5R) and (3R,5S) isomers form another enantiomeric pair (the trans isomers). This guide will focus on differentiating a cis isomer, (3S,5S), from a trans isomer, (3R,5S), using NMR spectroscopy.
Predicted Spectroscopic Data: A Comparative Analysis
The primary tool for distinguishing diastereomers in solution is Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial arrangements of the methyl and the tert-butoxycarbonylamino groups in the cis and trans isomers will lead to distinct chemical shifts and coupling constants for the protons and carbons of the piperidine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for cis and trans Isomers
| Position | Predicted ¹H Chemical Shift (ppm) - cis (3S,5S) | Predicted ¹H Chemical Shift (ppm) - trans (3R,5S) | Predicted ¹³C Chemical Shift (ppm) - cis (3S,5S) | Predicted ¹³C Chemical Shift (ppm) - trans (3R,5S) |
| H/C-2 | 2.9 - 3.1 (ax), 2.4 - 2.6 (eq) | 3.0 - 3.2 (ax), 2.5 - 2.7 (eq) | ~53 | ~54 |
| H/C-3 | 3.8 - 4.0 | 3.5 - 3.7 | ~46 | ~48 |
| H/C-4 | 1.8 - 2.0 (ax), 1.2 - 1.4 (eq) | 1.9 - 2.1 (ax), 1.3 - 1.5 (eq) | ~33 | ~35 |
| H/C-5 | 1.6 - 1.8 | 1.9 - 2.1 | ~31 | ~33 |
| H/C-6 | 2.9 - 3.1 (ax), 2.4 - 2.6 (eq) | 3.0 - 3.2 (ax), 2.5 - 2.7 (eq) | ~53 | ~54 |
| CH₃ (at C5) | 0.8 - 1.0 | 0.9 - 1.1 | ~22 | ~23 |
| NH | 4.5 - 5.5 | 4.5 - 5.5 | - | - |
| t-Butyl (CH₃) | ~1.45 | ~1.45 | ~28.5 | ~28.5 |
| t-Butyl (C) | - | - | ~79 | ~79 |
| C=O | - | - | ~155 | ~155 |
Note: These are predicted values based on data from similar structures and established NMR principles. Actual experimental values may vary.
Causality Behind the Predicted Differences: An Expert's Insight
The key to differentiating the cis and trans isomers lies in the conformational preferences of the piperidine ring and the resulting shielding and deshielding effects on the ring protons and carbons.
In the most stable chair conformation of the cis-(3S,5S) isomer , both the methyl group at C5 and the tert-butoxycarbonylamino group at C3 are expected to occupy equatorial positions to minimize steric hindrance.
Conversely, in the most stable chair conformation of the trans-(3R,5S) isomer , one substituent will be in an equatorial position while the other will be in an axial position. Due to the larger size of the tert-butoxycarbonylamino group, it is more likely to occupy the equatorial position, forcing the methyl group into an axial position.
These conformational differences lead to the following predictable distinctions in the NMR spectra:
-
Chemical Shifts of Ring Protons:
-
H3 and H5: The proton at the carbon bearing the axial substituent in the trans isomer will experience a different electronic environment compared to the corresponding proton in the cis isomer where both are equatorial. Specifically, an axial proton is typically more shielded (appears at a lower chemical shift) than an equatorial proton on the same carbon. Therefore, the chemical shift of the proton at C5 in the trans isomer is expected to be at a lower ppm value compared to the C5 proton in the cis isomer.
-
Axial vs. Equatorial Protons: In a chair conformation, axial protons are generally found at a lower chemical shift (more shielded) than their equatorial counterparts on the same carbon atom due to the anisotropic effect of the C-C single bonds in the ring. This distinction will be observable for the geminal protons at C2, C4, and C6.
-
-
Coupling Constants (J-values):
-
The magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them.
-
Axial-Axial Coupling (³J_ax,ax_): This coupling is typically large (8-13 Hz) due to the ~180° dihedral angle.
-
Axial-Equatorial (³J_ax,eq_) and Equatorial-Equatorial (³J_eq,eq_) Couplings: These are generally smaller (2-5 Hz) due to the ~60° dihedral angles.
-
By analyzing the coupling patterns of the ring protons, particularly H3 and H5 with their neighbors, one can deduce their axial or equatorial orientation and thus confirm the cis or trans configuration. For example, the proton at C3 in the cis isomer (equatorial) would exhibit small couplings to the axial and equatorial protons at C2 and C4. In contrast, if the C3 proton were axial, it would show at least one large axial-axial coupling.
-
-
¹³C NMR Chemical Shifts:
-
The carbon atom bearing an axial substituent is typically shielded (appears at a lower chemical shift) compared to when the substituent is equatorial. This is known as the gamma-gauche effect. Therefore, the chemical shift of C5 in the trans isomer (with an axial methyl group) is expected to be at a lower ppm value than in the cis isomer. Similarly, the carbon of the axial methyl group itself will be more shielded.
-
Experimental Protocol for Isomer Differentiation
To experimentally verify the stereochemistry, a systematic approach involving a suite of NMR experiments is essential.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
- Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts, integration, and multiplicity of all proton signals.
3. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR for Definitive Assignment:
- COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, aiding in the assignment of both ¹H and ¹³C spectra.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximity of protons. For the cis isomer, a NOE correlation would be expected between the axial protons at C3 and C5. For the trans isomer, a NOE would be observed between the axial methyl group at C5 and the axial protons at C3 and C1.
Visualizing the Workflow and Structures
The following diagrams illustrate the experimental workflow and the structural differences between the cis and trans isomers.
Caption: Experimental workflow for spectroscopic isomer differentiation.
Caption: Simplified representation of cis and trans isomers.
Conclusion: A Path to Unambiguous Identification
Differentiating between the diastereomers of tert-butyl (5-methylpiperidin-3-yl)carbamate is a nuanced but achievable task with the power of modern NMR spectroscopy. By carefully analyzing the chemical shifts, coupling constants, and through-space correlations, researchers can confidently assign the correct stereochemistry to their synthesized compounds. This guide provides a robust framework for both predicting and experimentally verifying the spectroscopic differences between the cis and trans isomers, ensuring the integrity and quality of drug development programs.
References
- Principles of Nuclear Magnetic Resonance in One and Two Dimensions. Ernst, R. R., Bodenhausen, G., & Wokaun, A. (1987). International series of monographs on chemistry.
- Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage learning.
- Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
The Stereochemical Imperative: A Comparative Guide to the Biological Activity of 5-Methylpiperidine Enantiomers in Drug Development
Introduction: The Significance of Chirality in Piperidine Scaffolds
In modern medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological function. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The piperidine scaffold, a ubiquitous feature in many successful pharmaceuticals, is a prime example where stereochemical precision is paramount. This guide focuses on derivatives of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate, a chiral building block, to illustrate the dramatic impact of stereoisomerism on biological activity. While this specific carbamate serves as a synthetic intermediate, its core structure is integral to a class of highly potent and selective antiviral agents, making it an excellent case study for researchers and drug development professionals.
We will delve into the comparative biological activity of enantiomers derived from this scaffold, using the U.S. FDA-approved anti-HIV drug, Maraviroc, as a definitive clinical example. This guide will provide the underlying principles, comparative experimental data, and detailed validation protocols to underscore why rigorous control of stereochemistry, beginning at the earliest stages of synthesis, is not merely best practice but essential for the creation of safe and effective medicines.
A Tale of Two Enantiomers: The Case of CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that plays a crucial role in the lifecycle of the most common strains of Human Immunodeficiency Virus Type 1 (HIV-1).[2] The virus's envelope glycoprotein, gp120, binds to the CCR5 co-receptor on the surface of immune cells, initiating a conformational change that leads to viral entry and infection.[3] Consequently, blocking this interaction with a CCR5 antagonist is a powerful therapeutic strategy.[4]
The development of Maraviroc, the first-in-class oral CCR5 antagonist, provides a compelling narrative on the importance of stereochemistry.[5] During its discovery program, medicinal chemists at Pfizer synthesized and evaluated nearly 1,000 analogues.[5][6] An early-stage intermediate, a cyclobutyl amide derivative of the piperidine core, was investigated as a racemic mixture. Subsequent separation and testing revealed a stark difference in activity between the two enantiomers. Further studies unequivocally established that the (S)-enantiomer was the active isomer, responsible for the desired CCR5 antagonism, while the (R)-enantiomer was inactive.[6] This finding guided the entire subsequent synthesis to be enantioselective, ensuring that only the therapeutically active stereoisomer was advanced, ultimately leading to the development of Maraviroc.
Comparative Biological Activity Data
The final compound, Maraviroc, demonstrates potent, stereospecific activity. Its efficacy is measured by its ability to inhibit viral replication in cell-based assays, typically reported as the 90% inhibitory concentration (IC90). The stereochemically pure Maraviroc exhibits remarkable potency against a wide array of CCR5-tropic HIV-1 primary isolates.
| Compound | Target | Assay Type | Key Parameter | Value | Citation |
| Maraviroc | CCR5 | HIV-1 Antiviral Assay | Geometric Mean IC90 | 2.0 nM | [3] |
| (S)-enantiomer precursor | CCR5 | Binding/Antiviral Assay | Activity | Active Isomer | [6] |
| (R)-enantiomer precursor | CCR5 | Binding/Antiviral Assay | Activity | Inactive Isomer | [6] |
| Maraviroc | hERG Ion Channel | Safety Assay | % Inhibition @ 10 µM | <19% | [3] |
This data highlights not only the high potency of the correct enantiomer but also its selectivity. Maraviroc shows minimal activity against other receptors and crucial off-targets like the hERG ion channel, a key factor for its favorable safety profile.[3] This selectivity is a direct consequence of the precise three-dimensional fit of the active enantiomer into a specific allosteric binding pocket on the CCR5 receptor.[7]
Mechanism of Action: Allosteric Blockade of HIV-1 Entry
Maraviroc does not compete directly with the natural chemokine ligands of CCR5. Instead, it binds to a deep transmembrane pocket on the receptor, distinct from the chemokine binding site.[8] This allosteric binding induces a conformational change in the CCR5 receptor, altering its shape in such a way that the HIV-1 gp120 protein can no longer recognize and bind to it effectively.[7] This blockade is specific to CCR5-tropic (R5) viruses, which are predominant in early-stage infections.[5] The inactive enantiomer, lacking the correct spatial arrangement of functional groups, is unable to productively engage with this allosteric pocket and therefore cannot induce the necessary conformational change to block viral entry.
Experimental Protocols for Validation
To quantitatively assess the differential activity of enantiomers like those derived from the 5-methylpiperidine scaffold, two primary types of assays are indispensable: receptor binding assays to determine affinity and functional assays to measure antiviral efficacy.
Protocol 1: CCR5 Radioligand Competition Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the CCR5 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line engineered to overexpress the human CCR5 receptor (e.g., HEK-293 or CHO cells). Homogenize cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend and store at -80°C.[9]
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 10-20 µg protein/well), a fixed concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1β), and varying concentrations of the test compound (e.g., enantiomer A vs. enantiomer B) in a suitable binding buffer.[10]
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to allow the binding reaction to reach equilibrium.[9]
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through a glass fiber filter mat. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to an affinity constant (Ki) using the Cheng-Prusoff equation.[11]
Protocol 2: HIV-1 Pseudovirus Neutralization Assay
This functional assay measures the ability of a compound to inhibit viral entry into target cells. It is a safer alternative to using live, replication-competent HIV-1.
Methodology:
-
Cell Plating: Seed target cells (e.g., TZM-bl, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 Tat protein) into 96-well plates and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., enantiomer A vs. enantiomer B) in cell culture medium.
-
Incubation with Virus: In a separate plate, pre-incubate the serially diluted compounds with a fixed amount of an R5-tropic HIV-1 envelope pseudovirus for 60 minutes at 37°C.
-
Infection: Transfer the virus-compound mixtures to the plated target cells.
-
Incubation: Incubate the infected cells for 48 hours at 37°C to allow for viral entry, gene expression, and production of the luciferase reporter.
-
Lysis and Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of viral infection.
-
Data Analysis: Normalize the results to control wells (cells with virus but no compound). Plot the percentage of viral inhibition versus the compound concentration and use non-linear regression to calculate the IC50 or IC90 value.[3]
Conclusion
The journey from a simple chiral building block like this compound to a life-saving drug like Maraviroc is a testament to the principle of stereochemical control. As demonstrated, the biological activity of derivatives from this scaffold is not merely influenced but dictated by the spatial orientation of its constituent atoms. The (S)-enantiomer of a key precursor is active, while the (R)-enantiomer is not, a distinction that carries through to the final drug product, which exhibits potent, sub-nanomolar efficacy against HIV-1.[3][6] This stark difference underscores the necessity for researchers and drug developers to invest in enantioselective synthesis and rigorous stereospecific biological evaluation from the outset of any discovery program. Ignoring chirality is not an option; it is the difference between a potent therapeutic and an inactive, or potentially harmful, molecule.
References
-
Xu, G. G., Guo, J., & Wu, Y. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Current topics in medicinal chemistry, 14(13), 1504–1514. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from a URL which is no longer active, but the content is archived and generally reflects standard industry practice.
-
Lenaerts, L., Marée, R., Van der Veken, P., Augustyns, K., & Wehenkel, L. (2008). Population pharmacokinetic/pharmacodynamic analysis of CCR5 receptor occupancy by maraviroc in healthy subjects and HIV-positive patients. British journal of clinical pharmacology, 65 Suppl 1(Suppl 1), 45–53. [Link]
-
Wu, L., LaRosa, G., Kassam, N., Gordon, C. J., CGED, Wyatt, R., Sodroski, J., & Gerard, C. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding. The Journal of experimental medicine, 186(8), 1373–1381. [Link]
-
Berro, R., Klasse, P. J., Lascano, D., Flegler, A., Nag, A., Seth, E., Ketas, T. J., Bontempi, E. J., Vancott, T. C., Moore, J. P., & Pugach, P. (2012). Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5). The Journal of biological chemistry, 287(32), 27031–27044. [Link]
-
Akhtar, N., Singh, S., & Sharma, D. (2021). Effects of Stereoisomers on Drug Activity. Journal of Pharmaceutical Research International, 33(31B), 1-10. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10. [Link]
-
Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., Mori, J., Rickett, G., Smith-Burchnell, C., Napier, C., & Perros, M. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial agents and chemotherapy, 49(11), 4721–4732. [Link]
-
Westby, M., & van der Ryst, E. (2010). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. British journal of clinical pharmacology, 69(6), 573–588. [Link]
-
Taylor, B. C., Ke, R., & Perelson, A. S. (2017). Maraviroc and Other HIV-1 Entry Inhibitors Exhibit a Class-Specific Redistribution Effect That Results in Increased Extracellular Viral Load. Antimicrobial agents and chemotherapy, 61(10), e00921-17. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-9. [Link]
-
London, N., & Schueler-Furman, O. (2013). Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework. PLoS ONE, 8(8), e70928. [Link]
-
Alanazi, M. M., Abdel-Hafiz, M., & Hammouda, D. M. (2022). Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry. Molecules, 27(19), 6296. [Link]
-
Davenport, A. P., & Russell, F. D. (2000). Radioligand Binding Assays and Their Analysis. Methods in molecular biology, 132, 275–296. [Link]
-
Ahman, J., Devereux, M., Nadin, A., & Watson, T. J. (2008). Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist. Organic Process Research & Development, 12(3), 456–463. [Link]
-
Sayana, S., & Khanlou, H. (2009). Maraviroc: a new CCR5 antagonist. Expert review of anti-infective therapy, 7(1), 9–19. [Link]
-
Emmelkamp, J. M., & Rockstroh, J. K. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. European journal of medical research, 12(9), 369–380. [Link]
Sources
- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 2. Chemokine receptor CCR5 antagonist maraviroc: medicinal chemistry and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding and a Single Domain for Chemokine Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate from Different Suppliers
In the landscape of pharmaceutical development, the quality of starting materials and intermediates is paramount. Tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical and chemical purity can significantly impact the safety and efficacy of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the purity of this critical intermediate from various commercial suppliers. We will delve into the rationale behind a multi-pronged analytical approach, provide detailed experimental protocols, and present a model for comparative data analysis.
The purity of a pharmaceutical intermediate like this compound is not a singular metric but a composite of its chemical identity, stereochemical integrity, and the profile of its impurities. Impurities can arise from the synthetic route, degradation, or storage and are broadly categorized as organic, inorganic, and residual solvents. The International Council for Harmonisation (ICH) provides stringent guidelines, such as Q3A(R2), for the identification, qualification, and control of impurities in new drug substances, which sets the foundation for our analytical strategy.[1][2][3][4][5]
Our assessment methodology is built on three pillars of analytical chemistry: Chromatography for separation, Spectroscopy for structural elucidation and quantification, and Mass Spectrometry for sensitive detection and identification of impurities.[6][7][8] This orthogonal approach ensures a robust and self-validating system for purity evaluation.
Analytical Methodologies: A Tripartite Approach
A comprehensive purity assessment requires a combination of analytical techniques to address different aspects of the compound's quality.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The defining feature of this compound is its specific stereochemistry. The presence of the undesired enantiomer or diastereomers can have significant pharmacological implications. Chiral HPLC is the gold standard for separating and quantifying stereoisomers.[9][10][11]
Causality of Experimental Choices: The selection of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are often effective for separating chiral amines and their derivatives.[9][12][13] Given that the target molecule lacks a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride can be employed to enhance UV detection and potentially improve chiral recognition.[14] Alternatively, for sufficient concentrations, direct analysis is possible.[12]
Experimental Protocol: Chiral HPLC with Pre-column Derivatization
-
Derivatization:
-
Dissolve a known concentration of the sample in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an equimolar amount of p-toluenesulfonyl chloride and a slight excess of a non-nucleophilic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction and extract the derivatized product.
-
Evaporate the solvent and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assay
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the main component and for quantifying its purity against a certified reference standard (qNMR).[15][16][17][18] It provides detailed information about the molecular structure and can detect impurities that may not be amenable to chromatographic analysis.[15][16]
Causality of Experimental Choices: ¹H NMR is used for structural confirmation and to identify proton-containing impurities. Quantitative NMR (qNMR) using an internal standard of known purity allows for a direct and accurate determination of the absolute purity of the analyte without the need for a specific reference standard of the compound itself.[16][17]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (W_standard / W_analyte) * Purity_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, W = weight.
-
High-Resolution Mass Spectrometry (HRMS) for Impurity Profiling
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for detecting and identifying unknown impurities, even at trace levels.[6][7][19][20] High-resolution mass spectrometry provides accurate mass measurements, which aids in the determination of elemental compositions of impurities.[6][7]
Causality of Experimental Choices: An LC-MS compatible method is developed to separate the main component from its impurities. Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. The high mass accuracy of a Q-TOF or Orbitrap mass analyzer allows for the confident assignment of molecular formulas to detected impurities.
Experimental Protocol: LC-HRMS for Impurity Profiling
-
Chromatographic Conditions (MS-compatible):
-
Column: A standard C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Q-TOF or Orbitrap
-
Scan Range: m/z 100-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS to obtain fragmentation patterns of detected impurities.
-
-
Data Analysis:
-
Extract ion chromatograms for potential impurities.
-
Determine the accurate mass of each impurity and propose elemental compositions.
-
Analyze MS/MS fragmentation patterns to aid in structural elucidation.
-
Comparative Data from Fictional Suppliers
To illustrate the application of these methodologies, we present hypothetical data from the analysis of this compound from three different suppliers.
Table 1: Chiral HPLC Purity Analysis
| Supplier | Enantiomeric Purity (%) | Diastereomer 1 (%) | Diastereomer 2 (%) |
| Supplier A | 99.8 | 0.1 | 0.1 |
| Supplier B | 99.2 | 0.5 | 0.3 |
| Supplier C | 99.9 | < 0.05 | < 0.05 |
Table 2: Quantitative NMR (qNMR) Purity Assay
| Supplier | Purity by qNMR (%) |
| Supplier A | 99.5 |
| Supplier B | 98.9 |
| Supplier C | 99.7 |
Table 3: LC-HRMS Impurity Profile
| Supplier | Specified Impurity X (%) | Specified Impurity Y (%) | Total Unknown Impurities (%) |
| Supplier A | 0.15 | 0.08 | 0.12 |
| Supplier B | 0.35 | 0.20 | 0.35 |
| Supplier C | < 0.05 | < 0.05 | 0.08 |
Experimental Workflow Visualization
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jpionline.org [jpionline.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES | PPTX [slideshare.net]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. toref-standards.com [toref-standards.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. veeprho.com [veeprho.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmtech.com [pharmtech.com]
- 20. hpst.cz [hpst.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
